3-Fluoro-4-nitrobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFUSFNPBRQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574500 | |
| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86156-93-6 | |
| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of 3-Fluoro-4-nitrobenzenesulfonyl Chloride in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-4-nitrobenzenesulfonyl chloride is a valuable and reactive chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique structural features, including a highly electrophilic sulfonyl chloride group and a substituted aromatic ring, make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of enzyme inhibitors and as a tool for chemical proteomics.
Core Applications in Research and Development
This compound serves as a key reagent in several areas of chemical and pharmaceutical research:
-
Synthesis of Sulfonamides: The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is fundamental in drug discovery, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[2]
-
Development of Enzyme Inhibitors: A significant area of interest is the use of this compound in the design and synthesis of enzyme inhibitors. The benzenesulfonamide scaffold is a known zinc-binding group, making it particularly useful for targeting metalloenzymes such as carbonic anhydrases.[2]
-
Chemical Proteomics: Due to its reactivity towards nucleophilic amino acid residues, this compound and its derivatives have potential applications in chemical proteomics for protein labeling and activity-based protein profiling.[1]
Physicochemical and Reactivity Data
A summary of the key physicochemical properties and reactivity information for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 86156-93-6 | [2][3] |
| Molecular Formula | C₆H₃ClFNO₄S | [3] |
| Molecular Weight | 239.61 g/mol | [2] |
| Appearance | Pale yellow to light cream solid | [4] |
| Melting Point | 42-49 °C | [2][4] |
| Purity (typical) | ≥95% | |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water. | [3] |
| Key Reactivities | Nucleophilic substitution with amines and alcohols; Reduction of the nitro group. | [1][2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A general overview of common methods is provided in the table below.
| Starting Material | Key Reagents | General Conditions | Reported Yield | Reference(s) |
| 3-Fluoro-4-nitrobenzene | Chlorosulfonic acid | Heat | - | [1] |
| 3-Fluorobenzenesulfonyl chloride | Nitric acid, Sulfuric acid | - | - | [1] |
| 3-Fluoro-4-nitrobenzenesulfonic acid | Thionyl chloride or Phosphorus pentachloride | - | - | [1] |
| Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 1. Reaction with chlorosulfonic acid at ~112°C. 2. Treatment with thionyl chloride at ~70°C. | ~96% | [5] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-3-fluoro-4-nitrobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0-1.2 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.5-2.0 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same aprotic solvent.
-
Slowly add the solution of this compound to the amine solution at room temperature. The reaction may be cooled in an ice bath if it is exothermic.
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).
Applications in Drug Discovery: Synthesis of Enzyme Inhibitors
The sulfonamide moiety is a key feature in many enzyme inhibitors. The synthesis of these inhibitors often involves the reaction of a sulfonyl chloride, such as this compound, with an appropriate amine-containing fragment.
Logical Workflow for Sulfonamide-Based Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide-based enzyme inhibitor using this compound.
Caption: A generalized synthetic workflow for producing enzyme inhibitors.
Conclusion
This compound is a highly useful and versatile reagent in modern drug discovery and chemical research. Its ability to readily form sulfonamides makes it an essential building block for the synthesis of a wide array of biologically active compounds, particularly enzyme inhibitors. The presence of the fluoro and nitro groups offers opportunities for further chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final molecules. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important chemical intermediate in their research endeavors.
References
- 1. Buy this compound | 86156-93-6 [smolecule.com]
- 2. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 3. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 4. H31979.03 [thermofisher.com]
- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
3-Fluoro-4-nitrobenzenesulfonyl chloride chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a sulfonyl chloride group activated by both a fluorine atom and a nitro group, imparts high reactivity and makes it a crucial intermediate for the synthesis of a wide array of biologically active molecules, particularly sulfonamide-based drugs. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role as a carbonic anhydrase inhibitor.
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a fluorine atom at position 3, and a nitro group at position 4. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups, combined with the electronegativity of the fluorine atom, renders the sulfonyl chloride moiety highly electrophilic.[1][2]
Chemical Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The compound is typically a pale yellow to light cream solid or powder under standard conditions.[2] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 86156-93-6 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |
| Molecular Weight | 239.61 g/mol | [1][2] |
| Appearance | Pale cream to pale yellow powder/solid | [2][3] |
| Melting Point | 42.0 - 49.0 °C | [1][3] |
| Density | 1.685 g/cm³ | [2] |
| Solubility | Soluble in acetone and methanol. | [2] |
| InChI Key | AAWFUSFNPBRQDE-UHFFFAOYSA-N | [1][4] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)--INVALID-LINK--[O-] | [2] |
Table 2: Spectroscopic Data (Predicted/Typical Ranges for Similar Compounds)
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm). |
| IR Spectroscopy | SO₂ stretch (1350-1380 cm⁻¹, 1160-1190 cm⁻¹), NO₂ stretch (1510-1560 cm⁻¹, 1345-1385 cm⁻¹), C-F stretch (1000-1400 cm⁻¹), S-Cl stretch (500-600 cm⁻¹). |
Synthesis and Experimental Protocols
The most common laboratory and industrial synthesis of this compound involves the reaction of 3-fluoro-4-nitrobenzene with chlorosulfonic acid.[2] An alternative approach is the chlorination of 3-fluoro-4-nitrobenzenesulfonic acid using reagents like thionyl chloride or phosphorus pentachloride.[1]
3.1. Synthesis via Chlorosulfonation of 3-Fluoro-4-nitrobenzene
This method proceeds through an electrophilic aromatic substitution where the sulfonyl chloride group is introduced onto the benzene ring.[2]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring under an inert atmosphere, carefully add chlorosulfonic acid (4-5 molar equivalents).
-
Addition of Starting Material: While maintaining the temperature between 100-130°C, slowly add 3-fluoro-4-nitrobenzene (1 molar equivalent) to the chlorosulfonic acid.[2] The reaction is exothermic and addition should be controlled to maintain the temperature.
-
Reaction Time: Stir the mixture at 100-130°C for 1 to 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).[2]
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and water. This will cause the product to precipitate.[2]
-
Isolation and Purification:
Chemical Reactivity and Applications
The high electrophilicity of the sulfonyl chloride group makes this compound a versatile reagent in organic synthesis.[2]
-
Nucleophilic Substitution: It readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This is a cornerstone of its use in the synthesis of sulfonamide-based drugs.[2]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents, providing a route to further functionalize the aromatic ring.[2]
-
Protecting Group: The sulfonyl group can be used as a protecting group for amines.[1]
Biological Activity and Mechanism of Action
This compound and its derivatives are of particular interest in drug development, primarily as inhibitors of the enzyme carbonic anhydrase (CA).[2]
Carbonic Anhydrase Inhibition:
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation and fluid balance.[2][5]
The mechanism of inhibition by sulfonamides involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This binding prevents the normal catalytic activity of the enzyme.[6]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Safety and Handling
This compound is a corrosive and hazardous compound that requires careful handling.[1]
-
Hazards: Causes severe skin burns and eye damage.[4] It is also a respiratory irritant.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place away from moisture, as it can react with water.[1]
Conclusion
This compound is a valuable and highly reactive building block in organic and medicinal chemistry. Its well-defined reactivity, particularly in the formation of sulfonamides, makes it a key intermediate in the development of new therapeutic agents, most notably carbonic anhydrase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.
References
- 1. Buy this compound | 86156-93-6 [smolecule.com]
- 2. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Fluoro-4-nitrobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, allows for diverse chemical modifications, making it an important precursor for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups influences the molecule's reactivity, enabling selective transformations at different sites.
Primary Synthesis Pathway
The most common and industrially viable route for the synthesis of this compound is a two-step process. The first step involves the nitration of fluorobenzene to produce a mixture of fluoronitrobenzene isomers. The desired ortho-isomer, 2-fluoro-1-nitrobenzene, is then separated and subsequently chlorosulfonated to yield the final product.
Step 1: Nitration of Fluorobenzene
The nitration of fluorobenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The fluorine atom is an ortho-, para-directing group, leading to the formation of a mixture of 2-fluoro-1-nitrobenzene and 4-fluoro-1-nitrobenzene.
Reaction:
Due to the directing effect of the fluorine atom, the para-isomer (4-fluoro-1-nitrobenzene) is the major product. The separation of the desired ortho-isomer (2-fluoro-1-nitrobenzene) is a critical and often challenging step.
Experimental Protocol: Nitration of Fluorobenzene
-
Reagents:
-
Fluorobenzene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 to 2:1 v/v ratio) is prepared and cooled to 0-5 °C in an ice bath.
-
Fluorobenzene is added dropwise from the dropping funnel to the cooled acid mixture while maintaining the temperature below 10 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.
-
The reaction mixture is then carefully poured onto crushed ice, resulting in the precipitation of the crude product.
-
The product is extracted with dichloromethane.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield a mixture of fluoronitrobenzene isomers.
-
Purification of 2-Fluoro-1-nitrobenzene
The separation of 2-fluoro-1-nitrobenzene from the isomeric mixture is typically achieved by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are sufficiently different to allow for their separation.
| Isomer | Boiling Point (°C) at 760 mmHg |
| 2-Fluoro-1-nitrobenzene | ~215 |
| 4-Fluoro-1-nitrobenzene | ~205 |
Step 2: Chlorosulfonation of 2-Fluoro-1-nitrobenzene
The final step in the synthesis is the chlorosulfonation of the purified 2-fluoro-1-nitrobenzene. This is another electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO2Cl) is introduced onto the benzene ring. The nitro group is a meta-directing group, and the fluorine atom is ortho-, para-directing. The substitution occurs primarily at the position para to the fluorine and meta to the nitro group.
Reaction:
Experimental Protocol: Chlorosulfonation of 2-Fluoro-1-nitrobenzene
-
Reagents:
-
2-Fluoro-1-nitrobenzene
-
Chlorosulfonic Acid
-
Ice
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to vent HCl gas, chlorosulfonic acid (typically in a 3-5 molar excess) is placed and cooled in an ice bath.
-
2-Fluoro-1-nitrobenzene is added dropwise to the cold chlorosulfonic acid with constant stirring.
-
After the addition is complete, the reaction mixture is slowly heated to 60-70 °C and maintained at this temperature for 2-3 hours. The evolution of HCl gas should be observed.
-
The reaction mixture is then cooled to room temperature and carefully poured onto a large amount of crushed ice with vigorous stirring.
-
The precipitated solid product, this compound, is collected by filtration.
-
The crude product is washed thoroughly with cold water to remove any residual acid.
-
The product is then dried under vacuum.
-
Purification of this compound
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, to yield a pale yellow crystalline solid.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Melting Point (°C) |
| Nitration | Fluorobenzene, Nitric Acid, Sulfuric Acid | 2-Fluoro-1-nitrobenzene (after separation) | 20-30% | -41.5 |
| Chlorosulfonation | 2-Fluoro-1-nitrobenzene, Chlorosulfonic Acid | This compound | 70-85% | 45-48 |
Visualization of Synthesis Pathways
Nitration of Fluorobenzene Workflow
Caption: Workflow for the nitration of fluorobenzene.
Chlorosulfonation of 2-Fluoro-1-nitrobenzene Workflow
Caption: Workflow for the chlorosulfonation of 2-fluoro-1-nitrobenzene.
Safety Considerations
The synthesis of this compound involves the use of highly corrosive and reactive reagents. Concentrated nitric and sulfuric acids are strong oxidizers and can cause severe burns. Chlorosulfonic acid reacts violently with water and is also highly corrosive. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken during the work-up steps, especially when quenching the reaction mixtures with water or ice.
Conclusion
The two-step synthesis pathway described in this guide represents a reliable method for the preparation of this compound. Careful control of reaction conditions, particularly temperature, and meticulous purification of intermediates are crucial for achieving good yields and high purity of the final product. This versatile intermediate continues to be of significant interest to the pharmaceutical industry for the development of novel therapeutic agents.
An In-depth Technical Guide to CAS Number 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 86156-93-6 identifies the compound 3-Fluoro-4-nitrobenzenesulfonyl chloride . This highly reactive organic molecule is a key intermediate in the synthesis of a variety of chemical entities, particularly in the fields of medicinal chemistry and agrochemicals. Its trifunctional nature, featuring a sulfonyl chloride group, a nitro group, and a fluorine atom on a benzene ring, makes it a versatile building block for creating complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and the experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a yellow to orange crystalline powder. The presence of the electron-withdrawing nitro and sulfonyl chloride groups, along with the electronegative fluorine atom, significantly influences the electronic properties and reactivity of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |
| Molecular Weight | 239.61 g/mol | [1] |
| Appearance | Yellow to orange solid | [2] |
| Melting Point | 42.0-49.0 °C | [1] |
| InChI Key | AAWFUSFNPBRQDE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)--INVALID-LINK--[O-] | [4] |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | [3] |
Synthesis
General Experimental Protocol for Synthesis of a Related Sulfonamide
The following protocol describes the synthesis of 4-fluoro-3-nitrobenzenesulfonamide from 1-fluoro-2-nitrobenzene, which illustrates the key chemical transformations.
Materials:
-
1-fluoro-2-nitrobenzene
-
Chlorosulfonic acid
-
Ammonium hydroxide solution
-
Isopropanol
-
6M Hydrochloric acid
-
Ethyl acetate
-
Ice
Procedure:
-
Chlorosulfonation: 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL). The reaction mixture is stirred at 120°C overnight.[5]
-
Quenching: After cooling to room temperature, the reaction mixture is carefully poured into ice water to quench the reaction.[5]
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate (50 mL each). The organic layers are combined.[5]
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude sulfonyl chloride.[5]
-
Amination: The crude product is redissolved in isopropanol and cooled to -60°C. Ammonium hydroxide solution is added dropwise, and the mixture is stirred for 1 hour.[5]
-
Neutralization and Isolation: The reaction is neutralized with 6M hydrochloric acid (8 mL). The mixture is then warmed to room temperature and concentrated to dryness to obtain the final sulfonamide product.[5]
References
- 1. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 2. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 3. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | 86156-93-6 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]
An In-depth Technical Guide to the Reaction Mechanism of 3-Fluoro-4-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is governed by the interplay of three distinct functional groups attached to the benzene ring: a sulfonyl chloride moiety, a nitro group, and a fluorine atom. This technical guide provides a comprehensive overview of the underlying reaction mechanisms of this versatile reagent, supported by available data, experimental methodologies, and visual representations of its chemical behavior. The strategic positioning of the electron-withdrawing nitro and fluoro groups significantly influences the electrophilicity of the sulfonyl group and the aromatic ring, dictating its reaction pathways with various nucleophiles.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. While detailed spectroscopic data is not extensively published, typical analytical characterization methods are included.
| Property | Value | Reference |
| CAS Number | 86156-93-6 | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | [2][3] |
| Molecular Weight | 239.61 g/mol | [2][3] |
| Appearance | Pale yellow to light cream solid | [1] |
| Melting Point | 44-48 °C | [1] |
| ¹H NMR | Spectra available, shows characteristic aromatic proton signals. | |
| ¹³C NMR | Spectra available, shows distinct signals for the six aromatic carbons. | |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for S=O, C-F, C-NO₂, and aromatic C-H bonds. |
Core Reaction Mechanisms
The reactivity of this compound is primarily centered around the highly electrophilic sulfonyl chloride group and the electron-deficient aromatic ring.
Nucleophilic Substitution at the Sulfonyl Group
The principal reaction of this compound involves nucleophilic attack at the sulfur atom of the sulfonyl chloride moiety. This leads to the displacement of the chloride ion and the formation of sulfonamides, sulfonate esters, or sulfonic acids, depending on the nucleophile.
The reaction mechanism is generally considered to be a nucleophilic addition-elimination pathway, proceeding through a transient pentacoordinate sulfurane-like intermediate or a concerted Sₙ2-type transition state. The strong electron-withdrawing effects of the para-nitro group and the meta-fluoro group enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[4]
The general workflow for this process is illustrated below:
Nucleophilic Aromatic Substitution (SₙAr)
While less common for the sulfonyl chloride itself, the electron-deficient nature of the aromatic ring, activated by the strong -M and -I effects of the nitro group and the -I effect of the fluorine atom, can facilitate nucleophilic aromatic substitution (SₙAr) reactions under certain conditions, particularly if a good leaving group is present on the ring. However, the primary reactive site remains the sulfonyl chloride group.
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common methods involve the sulfonation of a pre-functionalized benzene ring.
Synthesis Workflow
A general representation of the synthetic pathways is shown below:
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on general procedures for similar compounds, the following representative protocols can be adapted.
Representative Synthesis of this compound
This protocol is based on the sulfonation of 3-fluoronitrobenzene.
Materials:
-
3-Fluoronitrobenzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid.
-
Cool the flask in an ice bath.
-
Slowly add 3-fluoronitrobenzene to the cooled chlorosulfonic acid with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
Representative Reaction with an Amine (Sulfonamide Formation)
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane or tetrahydrofuran (as a solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine and the base in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Dissolve this compound in the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Influence of Substituents on Reactivity: The Hammett Relationship
The reactivity of substituted arenesulfonyl chlorides in nucleophilic substitution reactions can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
For nucleophilic substitution at the sulfonyl group, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by stabilizing the build-up of negative charge in the transition state. The para-nitro group on this compound has a large positive σ value, and the meta-fluoro group also contributes with a positive σ value, both of which significantly enhance the reactivity of the sulfonyl chloride towards nucleophiles. The hydrolysis of aromatic sulfonyl chlorides in water has been shown to follow the Hammett equation with a positive ρ-value.[5]
Conclusion
This compound is a highly reactive and synthetically useful molecule. Its reaction mechanism is dominated by nucleophilic substitution at the sulfonyl center, a process that is significantly accelerated by the presence of the electron-withdrawing nitro and fluoro substituents. This predictable reactivity, coupled with its utility in introducing the 3-fluoro-4-nitrophenylsulfonyl moiety, makes it a valuable tool for medicinal chemists and researchers in drug development for the synthesis of complex molecular architectures with potential biological activity. Further quantitative kinetic and mechanistic studies on this specific compound would provide deeper insights into its reactivity profile and expand its applications in organic synthesis.
References
- 1. Buy this compound | 86156-93-6 [smolecule.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Key Reactive Functional Groups of 3-Fluoro-4-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the orchestrated reactivity of its three key functional groups: a highly electrophilic sulfonyl chloride, an electron-withdrawing nitro group, and a strategically positioned fluorine atom. This guide provides a comprehensive overview of the reactivity of these functional groups, supported by quantitative data, detailed experimental protocols, and a visualization of a key synthetic application.
The molecular structure of this compound features a benzene ring substituted with these three moieties. The sulfonyl chloride group serves as the primary site for nucleophilic attack, enabling the formation of sulfonamides and sulfonate esters. The nitro group, positioned para to the fluorine and meta to the sulfonyl chloride, significantly enhances the electrophilicity of the sulfonyl chloride through its strong electron-withdrawing nature. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group, which opens avenues for further molecular diversification. The fluorine atom, located ortho to the nitro group and meta to the sulfonyl chloride, also influences the electronic properties and reactivity of the molecule.
Core Reactive Functional Groups
The reactivity of this compound is dominated by the interplay of its three functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing benzene ring. It readily reacts with a wide range of nucleophiles.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, it activates the sulfonyl chloride group towards nucleophilic attack. This group can also be selectively reduced to an amine (-NH₂), providing a handle for subsequent chemical modifications.
-
Fluoro Group (-F): The fluorine atom, also an electron-withdrawing group, further contributes to the electronic-deficient nature of the aromatic ring, influencing the overall reactivity.
Quantitative Data on Reactivity
The strategic placement of the nitro and fluoro groups significantly impacts the reactivity of the sulfonyl chloride moiety. This is quantitatively demonstrated by its reaction kinetics with amines.
| Reaction Parameter | Value | Conditions |
| Relative Reactivity with Amines | 3-5 times faster than 4-fluorobenzenesulfonyl chloride | - |
| Second-Order Rate Constant (k₂) with Aniline | 0.15 L/mol·s | In DMF at 25°C |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-fluoro-4-nitrobenzenesulfonamide
This protocol details the reaction of this compound with a primary amine, benzylamine, to form the corresponding sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-benzyl-3-fluoro-4-nitrobenzenesulfonamide.
Expected Yield: High yields, typically >90%, are expected for this reaction.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the nitro group of a sulfonamide derivative to an amine using tin(II) chloride. This procedure is adapted from a reliable method for the reduction of aromatic nitro compounds.[1]
Materials:
-
N-Benzyl-3-fluoro-4-nitrobenzenesulfonamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin(II) chloride dihydrate, ethanol, and concentrated HCl.
-
Heat the mixture with stirring until a clear solution is obtained.
-
To this hot solution, add the N-benzyl-3-fluoro-4-nitrobenzenesulfonamide portion-wise.
-
After the addition is complete, heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2 M KOH solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the tin byproducts.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-fluoro-4-aminobenzenesulfonamide.
-
The product can be further purified by column chromatography if necessary.
Visualization of a Synthetic Pathway
The following diagram illustrates a typical synthetic workflow involving this compound, showcasing the sequential reactivity of its key functional groups.
Caption: A logical workflow demonstrating the utility of this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The distinct and sequential reactivity of its sulfonyl chloride and nitro groups, modulated by the fluorine atom, allows for a high degree of synthetic flexibility. By understanding the principles outlined in this guide, researchers can effectively harness the chemical potential of this reagent to construct novel molecular architectures with desired biological activities. The provided protocols serve as a practical starting point for the synthesis of key derivatives, and the visualized workflow highlights its strategic importance in multi-step synthetic sequences.
References
A Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) via Electrophilic Aromatic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the synthesis of 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl), a key intermediate in various chemical and pharmaceutical applications. The core focus is on the underlying electrophilic aromatic substitution (EAS) mechanism, including the directing effects of the substituents that govern the reaction's regioselectivity. Detailed experimental protocols, quantitative data, and process visualizations are provided to support practical application and understanding.
The Central Role of Electrophilic Aromatic Substitution (EAS)
The synthesis of FNBS-Cl from 4-fluoro-1-nitrobenzene is a classic example of electrophilic aromatic substitution. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The general mechanism proceeds in two principal steps:
-
Attack by the Electrophile: The electron-rich π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]
-
Re-aromatization: A base removes a proton from the carbon atom bonded to the electrophile, collapsing the sigma complex and restoring the highly stable aromatic system.[1]
In the synthesis of FNBS-Cl, the specific EAS reaction is chlorosulfonation , where the electrophile is the chlorosulfonium cation (SO₂Cl⁺).
Generation of the Electrophile
The active electrophile, SO₂Cl⁺, is generated in situ from chlorosulfonic acid (ClSO₃H). The mechanism involves the self-protonation of one chlorosulfonic acid molecule by another, followed by the loss of a stable leaving group to form the highly reactive electrophile.[2][3]
3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ [3]
The Chlorosulfonation Mechanism of 4-Fluoro-1-nitrobenzene
The regiochemical outcome of the chlorosulfonation of 4-fluoro-1-nitrobenzene is dictated by the electronic properties of the two existing substituents on the ring: the nitro group (-NO₂) and the fluorine atom (-F).
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, making it strongly deactivating towards electrophilic attack.[4] It removes electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic.[4] Consequently, it directs incoming electrophiles to the meta positions.[4][5]
-
Fluorine Atom (-F): As a halogen, fluorine is an electronegative atom that deactivates the ring through a strong negative inductive effect (-I).[6] However, it possesses lone pairs of electrons that can be donated back into the ring via a positive mesomeric or resonance effect (+M).[6] This resonance effect stabilizes the sigma complex intermediate when the electrophile attacks at the ortho or para positions. This makes fluorine an ortho, para-director, despite being a deactivating group.[5][7]
Synergistic Directing Effects: In 4-fluoro-1-nitrobenzene, the directing effects of the two groups are synergistic. The powerful meta-directing nitro group strongly disfavors substitution at positions 2, 4, and 6 (ortho and para to itself). The ortho, para-directing fluorine atom favors substitution at positions 2 and 4. The only position that satisfies both directing preferences is position 2, which is ortho to the fluorine and meta to the nitro group. This leads to the highly regioselective formation of 2-fluoro-5-nitrobenzenesulfonyl chloride.
Caption: The electrophilic aromatic substitution mechanism for FNBS-Cl synthesis.
Quantitative Data from Analogous Syntheses
| Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine | Tetrahydrofuran | 55 | 3 | 81.4 | 96.6 | [8] |
| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine | Tetrahydrofuran | 60 | 6 | 93.5 | 99.1 | [8] |
| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine | Tetrahydrofuran | 69 | - | 93.1 | 99.1 | [8] |
| 2,2'-dinitrodiphenyl disulfide | Chlorine, Formic Acid | - | 40 | 3 | 97.5 | 98.8 | [9] |
Note: The data presented is for the synthesis of a structurally similar compound and serves to illustrate typical process parameters and outcomes.
Experimental Protocol: Chlorosulfonation
This section outlines a representative protocol for the synthesis of FNBS-Cl. Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.
Materials and Equipment
-
Reactants: 4-fluoro-1-nitrobenzene, Chlorosulfonic acid (freshly distilled is preferred)
-
Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath, drying tube (CaCl₂)
-
Reagents for Workup: Crushed ice, Dichloromethane (DCM) or Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate
Procedure
-
Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel fitted with a drying tube.
-
Charging the Reactor: Charge the flask with an excess of chlorosulfonic acid (typically 3-5 molar equivalents relative to the substrate).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 4-fluoro-1-nitrobenzene (1 equivalent) dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitor by TLC or LC-MS if possible).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Isolation: The product will often precipitate as a solid. If so, collect the solid by vacuum filtration and wash it thoroughly with cold water. If the product remains oily, proceed with liquid-liquid extraction.
-
Extraction (if necessary): Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM).
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude FNBS-Cl.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
Visualized Experimental Workflow
The following diagram outlines the logical flow of the synthesis and purification process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Potential Biological Activities of 3-Fluoro-4-nitrobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring substituted with both a fluorine atom and a nitro group.[1] Its chemical structure, particularly the highly electrophilic sulfonyl chloride moiety and the electron-withdrawing nitro and fluoro groups, makes it a valuable reagent in organic synthesis.[1] This technical guide explores the potential biological activities stemming from this reactivity, primarily through the synthesis of sulfonamide derivatives. While direct biological data on this compound is limited, its derivatives have shown significant promise in several therapeutic areas, including enzyme inhibition, antimicrobial action, and cytotoxic effects against cancer cells. This document provides an in-depth overview of these potential applications, complete with experimental protocols and comparative data from related compounds.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[3] The primary sulfonamide moiety (-SO2NH2) can be readily introduced by reacting this compound with ammonia or primary/secondary amines, suggesting that its derivatives are promising candidates for CA inhibitors.
Mechanism of Action
The inhibitory action of sulfonamides on carbonic anhydrase is attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) in the enzyme's active site. This coordination displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby blocking the enzyme's activity.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzenesulfonamide Derivative 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [4] |
| Benzenesulfonamide Derivative 2 | - | - | 6.1 - 568.8 | - | [3] |
| Acetazolamide (Standard) | - | - | 25.8 | - | [3] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol is adapted from methodologies used to evaluate sulfonamide-based carbonic anhydrase inhibitors.[4]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (sulfonamides derived from this compound) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na2SO4) for maintaining ionic strength
-
Phenol Red indicator (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
The assay is conducted at a constant temperature (e.g., 25°C).
-
The reaction mixture consists of the HEPES buffer, sodium sulfate, and Phenol Red indicator.
-
The enzyme solution (with or without the inhibitor at various concentrations) is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the Phenol Red indicator at 557 nm is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the CA-catalyzed CO2 hydration reaction are determined.
-
Inhibition constants (Ki) are calculated by fitting the data of enzyme activity versus inhibitor concentration to the appropriate inhibition model.
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting the bacterial folate synthesis pathway.[5] As this compound is a precursor to sulfonamides, its derivatives are potential candidates for novel antimicrobial drugs.
Mechanism of Action
Bacteria synthesize folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is necessary for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth.
Quantitative Data: Antimicrobial Activity
Specific MIC values for sulfonamides derived directly from this compound are not widely reported. The table below provides representative MIC values for other sulfonamide derivatives against common bacterial strains.
| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Reference |
| Sulfonamide Derivative 1 | >512 | 7.81 | 62.5 | [5] |
| Sulfonamide Derivative 2 | 32 - 512 | - | - | [6] |
| Ciprofloxacin (Standard) | - | - | - | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on standard methods for assessing the antimicrobial activity of sulfonamides.[5]
Materials:
-
Test compounds (sulfonamides derived from this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the bacterial strain in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxic Activity
Several sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. The reactive nature of this compound allows for the synthesis of a diverse library of sulfonamides for screening as potential cytotoxic compounds.
Quantitative Data: Cytotoxicity
Direct cytotoxic data for derivatives of this compound is scarce. The following table presents IC50 values for various sulfonamide compounds against different human cancer cell lines to provide a comparative context.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivative 1 | HCT-116 (Colon) | 6.43 | [7] |
| Sulfonamide Derivative 2 | A549 (Lung) | <3.9 | [7] |
| Sulfonamide Derivative 3 | MCF-7 (Breast) | >54.6, 43.6 | [8] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 1.9 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (sulfonamides derived from this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Application in Proteomics
The high reactivity of the sulfonyl chloride group in this compound makes it a potential tool for chemical proteomics.[1] It can react with nucleophilic residues on proteins, such as lysine and tyrosine, to form stable covalent bonds. This property could be exploited to develop chemical probes for identifying and profiling specific proteins in complex biological samples. While specific studies utilizing this compound for proteomic profiling were not identified, the principle is well-established with similar reactive compounds.
Conclusion
This compound is a reactive chemical intermediate with significant potential for the development of biologically active molecules. Its utility as a precursor for sulfonamides opens avenues for exploring a range of therapeutic applications, including the inhibition of carbonic anhydrases, antimicrobial agents, and cytotoxic compounds for cancer therapy. While direct biological data for this specific compound is limited, the extensive research on related sulfonamides provides a strong rationale for its further investigation in drug discovery and development. The experimental protocols and comparative data presented in this guide offer a framework for researchers to explore the promising biological activities of derivatives of this compound.
References
- 1. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Fluoronitrobenzenesulfonyl Chlorides: From Initial Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of fluoronitrobenzenesulfonyl chlorides. These trifunctional aromatic compounds have emerged as valuable building blocks in medicinal chemistry and materials science, offering a scaffold for the development of diverse molecular architectures. This document details the foundational principles of their synthesis, chronicles the key milestones in their development, and presents detailed experimental protocols for the preparation of various isomers. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized to facilitate a deeper understanding of the underlying principles.
Introduction: The Emergence of a Versatile Synthetic Tool
Fluoronitrobenzenesulfonyl chlorides are a class of aromatic compounds featuring three distinct and selectively addressable functional groups: a fluorine atom, a nitro group, and a sulfonyl chloride moiety. This unique combination allows for a programmed and sequential chemical modification, making them highly attractive starting materials for the synthesis of complex organic molecules. The differential reactivity of these functional groups enables chemists to perform sulfonylation, nucleophilic aromatic substitution, and reduction of the nitro group in a controlled manner, often avoiding the need for extensive protecting group strategies. This chemoselectivity shortens synthetic routes and can lead to increased overall yields.[1] Their utility is particularly pronounced in the generation of libraries of isosteric compounds for drug discovery and in the construction of branched macromolecules like dendrimers.[1][2]
Historical Development: A Tale of Two Halves
The history of fluoronitrobenzenesulfonyl chlorides can be broadly divided into two periods: the foundational era of organofluorine chemistry and electrophilic aromatic substitution, and the more recent targeted synthesis and characterization of its various isomers.
Foundational Principles: Paving the Way
The initial discovery of fluoronitrobenzenesulfonyl chlorides is not attributed to a single breakthrough moment but rather is built upon the fundamental discoveries in organic chemistry throughout the 19th and early 20th centuries.
-
Organofluorine Chemistry: The first synthesis of an organofluorine compound was reported by Dumas and Péligot in 1835 (methyl fluoride), and the first formation of an aryl carbon-fluorine bond was achieved by Schmitt and Lenz in 1870. This early work laid the groundwork for the introduction of fluorine into aromatic systems.
-
Electrophilic Aromatic Substitution (EAS): The development of EAS reactions was crucial for the synthesis of the precursors to fluoronitrobenzenesulfonyl chlorides. Key milestones include the nitration of benzene, first demonstrated by Magnus in 1872, and the sulfonation of aromatic rings.[1] The principles of ortho-, para-, and meta-directing effects of substituents, elucidated by chemists like Robert Robinson, provided the predictive power necessary for the regioselective synthesis of these multi-substituted compounds.[1]
The Emergence of Specific Isomers
While the foundational chemistry was established much earlier, the specific synthesis and characterization of fluoronitrobenzenesulfonyl chloride isomers are a more recent development. Prior to 2010, the synthesis of only five constitutional isomers had been reported in the scientific literature.[1][3] A significant advancement came from the work of chemists at Enamine, who developed synthetic routes to five previously unknown isomers, thus completing the set of ten possible constitutional isomers.[1][3] This work, published in 2010, opened the door to the systematic exploration of the chemical space defined by these versatile building blocks.
Synthesis of Fluoronitrobenzenesulfonyl Chlorides: Key Strategies and Protocols
The synthesis of fluoronitrobenzenesulfonyl chlorides can be broadly approached through two main strategies:
-
Electrophilic Aromatic Substitution on a Pre-functionalized Benzene Ring: This involves the nitration and/or chlorosulfonation of a fluorinated benzene derivative.
-
Nucleophilic Aromatic Substitution on a Poly-substituted Benzene Ring: This strategy often involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride or a sulfur-containing nucleophile.
General Synthetic Pathways
The following diagram illustrates the logical workflow for the synthesis of fluoronitrobenzenesulfonyl chlorides, starting from common precursors.
Caption: General synthetic routes to fluoronitrobenzenesulfonyl chlorides.
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of specific fluoronitrobenzenesulfonyl chloride isomers.
3.2.1. Synthesis of 5-Fluoro-2-nitrobenzenesulfonyl chloride
This protocol is adapted from a known procedure involving the nitration of 3-fluorobenzenesulfonyl chloride.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a reaction vessel equipped with a stirrer and a cooling bath, a mixture of concentrated nitric acid (13 mL, d=1.5 g/mL) and concentrated sulfuric acid (26 mL, d=1.83 g/mL) is prepared and cooled to below 5 °C.
-
Addition of Starting Material: To the stirred and cooled nitrating mixture, 3-fluorobenzenesulfonyl chloride (9.75 g, 50 mmol) is added dropwise over a period of 30 minutes, ensuring the reaction temperature is maintained below 5 °C.
-
Reaction Progression: The reaction mixture is stirred for 2 hours at 0-5 °C, followed by an additional 4 hours at room temperature.
-
Work-up: The reaction mixture is carefully poured onto approximately 200 g of crushed ice and then extracted three times with 100 mL portions of diethyl ether.
-
Purification: The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product is recrystallized from hexane to yield the final product.[2]
3.2.2. Synthesis of Hitherto Unknown Isomeric Fluoronitrobenzenesulfonyl Chlorides
This two-step procedure was developed for the synthesis of five previously unknown isomers.[3]
Step 1: Synthesis of Thioethers
-
Reaction Setup: A solution of the corresponding difluoronitrobenzene is prepared.
-
Nucleophilic Substitution: The difluoronitrobenzene solution undergoes a regioselective reaction with phenylmethanethiol to yield the corresponding thioether.
Step 2: Oxidative Cleavage to the Sulfonyl Chloride
-
Reaction Conditions: An emulsion is prepared consisting of equal volumes of water and a dichloromethane solution of the thioether obtained in Step 1.
-
Chlorination: The vigorously stirred emulsion is saturated with chlorine gas. This oxidative cleavage of the thioether results in the formation of the desired fluoronitrobenzenesulfonyl chloride in good yields.[3][4]
Quantitative Data Summary
The following table summarizes key physical properties of some fluoronitrobenzenesulfonyl chloride isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluoro-5-nitrobenzenesulfonyl chloride | 713-21-3 | C₆H₃ClFNO₄S | 239.61 | Not available |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 6668-56-0 | C₆H₃ClFNO₄S | 239.61 | Not available |
| 4-Fluoro-2-nitrobenzenesulfonyl chloride | 568586-10-7 | C₆H₃ClFNO₄S | 239.61 | Not available |
| 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | C₆H₃ClFNO₄S | 239.61 | 42.0-49.0 |
| 2-Fluoro-4-nitrobenzenesulfonyl chloride | 1146290-36-9 | C₆H₃ClFNO₄S | 239.61 | 44-45 |
Signaling Pathways and Logical Relationships
The selective functionalization of fluoronitrobenzenesulfonyl chlorides is a key aspect of their utility. The following diagram illustrates a typical sequential reaction pathway.
Caption: A representative sequential functionalization workflow.
Conclusion
The initial discovery and subsequent development of fluoronitrobenzenesulfonyl chlorides represent a significant advancement in synthetic organic chemistry. From their conceptual roots in the principles of electrophilic aromatic substitution and organofluorine chemistry to the recent targeted synthesis of a complete set of constitutional isomers, these compounds have evolved into powerful tools for the construction of complex molecules. The ability to selectively address three distinct functional groups on a single aromatic ring provides a high degree of synthetic flexibility, enabling the efficient creation of novel compounds for applications in drug discovery, materials science, and beyond. This guide has provided a historical context, detailed synthetic protocols, and a summary of key data to aid researchers in harnessing the full potential of these versatile chemical building blocks.
References
Introduction: 3-Fluoro-4-nitrobenzenesulfonyl chloride is a valuable and reactive chemical intermediate, finding significant application in the fields of medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic structure, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its role in the development of therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as pale yellow to light cream crystals.[1] The presence of the electron-withdrawing nitro and sulfonyl chloride groups, along with the electronegative fluorine atom, significantly influences the electronic properties and reactivity of the benzene ring.
| Property | Value | Reference(s) |
| CAS Number | 86156-93-6 | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | [1] |
| Molecular Weight | 239.61 g/mol | [1] |
| Melting Point | 44-48 °C | [1] |
| Appearance | Pale yellow to light cream solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 2-fluoro-1-nitrobenzene.
Experimental Protocol: Chlorosulfonation of 2-Fluoro-1-nitrobenzene
Materials:
-
2-Fluoro-1-nitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for conversion of the sulfonic acid to the sulfonyl chloride)
-
Ice
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a reaction vessel equipped for vigorous stirring and temperature control, carefully add 2-fluoro-1-nitrobenzene to an excess of chlorosulfonic acid. The reaction is exothermic and should be performed with caution, maintaining the temperature between 20-30°C.
-
After the initial reaction subsides, the mixture is typically heated to a temperature between 70-80°C and stirred for several hours to ensure complete conversion.
-
The reaction mixture is then cooled and carefully poured onto crushed ice to quench the reaction and precipitate the product.
-
The crude 3-fluoro-4-nitrobenzenesulfonic acid is collected by filtration and washed with cold water.
-
(Optional) To convert the sulfonic acid to the sulfonyl chloride, the crude product can be treated with a chlorinating agent such as thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
The resulting this compound is then isolated, washed with water and a dilute solution of sodium bicarbonate to remove any acidic impurities, and dried under vacuum.
Yield: The yield for this reaction is typically in the range of 80-90%.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.
Synthesis of Sulfonamides
The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is fundamental in the preparation of a wide array of compounds with diverse biological activities.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)
-
Dilute hydrochloric acid
-
Brine
Procedure:
-
Dissolve the primary amine in the chosen solvent in a reaction flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove excess amine and base, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The product can be further purified by recrystallization or column chromatography.
dot
Caption: General workflow for the synthesis of sulfonamides.
Application in Drug Discovery: Carbonic Anhydrase Inhibitors
A significant area of application for this compound is in the synthesis of carbonic anhydrase inhibitors.[3][4] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.[3] The sulfonamide moiety derived from this compound can act as a zinc-binding group within the active site of these enzymes.
dot
Caption: Drug discovery workflow for carbonic anhydrase inhibitors.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1] Contact with skin and eyes should be avoided. In case of contact, flush the affected area with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment.
Conclusion
This compound serves as a versatile and important building block in modern organic and medicinal chemistry. Its ability to readily form sulfonamides makes it a key reagent in the synthesis of a wide range of compounds, including potent inhibitors of carbonic anhydrase. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development endeavors.
References
- 1. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | 86156-93-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 3-Fluoro-4-nitrobenzenesulfonyl Chloride in the Synthesis of a Potent ROCK Inhibitor
Introduction
3-Fluoro-4-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique trifunctionalized structure, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, allows for a series of selective chemical transformations. This application note details the use of this compound in the synthesis of a potent Rho-kinase (ROCK) inhibitor, specifically focusing on the preparation of N-(4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-fluoro-4-nitrobenzenesulfonamide, a precursor to GSK269984A. The subsequent reduction of the nitro group yields the final active pharmaceutical ingredient.
The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, migration, and contraction.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer, and neurological disorders.[1][2] ROCK inhibitors have emerged as a promising therapeutic class, and the synthesis of potent and selective inhibitors is a key focus of pharmaceutical research.
Experimental Protocols
Synthesis of N-(4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-fluoro-4-nitrobenzenesulfonamide
This protocol describes the sulfonamide bond formation between this compound and 4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)aniline.
Materials:
-
4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)aniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the this compound solution to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-fluoro-4-nitrobenzenesulfonamide.
Reduction of the Nitro Group to form 3-Amino-N-(4-(1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-4-fluorobenzenesulfonamide (GSK269984A)
This protocol outlines the reduction of the nitro group of the previously synthesized sulfonamide to yield the final active ROCK inhibitor.
Materials:
-
N-(4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-fluoro-4-nitrobenzenesulfonamide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of N-(4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-fluoro-4-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Amino-N-(4-(1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-4-fluorobenzenesulfonamide.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)aniline, this compound | Pyridine, Dichloromethane | 0 to RT | 12-16 | ~85 | >95 |
| 2 | N-(4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-fluoro-4-nitrobenzenesulfonamide | Iron, Ammonium chloride, Ethanol, Water | Reflux | 2-4 | ~90 | >98 |
Note: Yields and purity are approximate and may vary based on experimental conditions and scale.
Visualizations
Caption: Synthetic workflow for GSK269984A.
Caption: Rho/ROCK signaling pathway and inhibition.
References
Application Notes: A Guide to Protein Labeling with Amine-Reactive Reagents
Introduction
Protein labeling is a fundamental technique in biochemical research and drug development, enabling the attachment of probes, tags, or other molecules to proteins for detection, visualization, and functional analysis. Amine-reactive reagents are a common class of labeling compounds that primarily target the ε-amino group of lysine residues and the N-terminal α-amino group on the protein surface.
NHS esters react with primary amines in a pH-dependent manner to form stable amide bonds. The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, concentration of reactants, and the buffer composition.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond linking the label to the protein and the release of N-hydroxysuccinimide.
Caption: Reaction of a protein's primary amine with an NHS-ester label.
Experimental Design and Optimization
Successful protein labeling requires careful consideration of several experimental parameters. The following table summarizes key variables and their recommended ranges for optimizing the labeling reaction with NHS esters.
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. Higher pH increases the rate of amine reaction but also the rate of NHS-ester hydrolysis. A pH of 8.0-8.5 is often a good starting point. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used to slow down both the labeling reaction and hydrolysis, allowing for better control, especially during long incubation times. |
| Reaction Time | 30 minutes to 2 hours | The optimal time depends on the reactivity of the protein and the NHS ester. Monitor the reaction progress if possible. |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve labeling efficiency. Ensure the protein is fully dissolved and not aggregated. |
| Molar Ratio of Label:Protein | 5:1 to 20:1 | This is a critical parameter to optimize. Start with a 10:1 molar excess. A higher ratio increases the degree of labeling but also the risk of protein modification and precipitation. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate) | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling a target protein with a generic NHS-ester reagent.
Reagent Preparation
-
Protein Solution:
-
Prepare the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Ensure the protein concentration is accurately determined (e.g., by measuring A280).
-
If the stock protein solution is in an incompatible buffer (like Tris), it must be exchanged into the labeling buffer using dialysis or a desalting column.
-
-
NHS-Ester Label Stock Solution:
-
Immediately before use, dissolve the NHS-ester label in a dry, aprotic organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
The concentration of the stock solution should be high enough to avoid adding a large volume of organic solvent to the protein solution (typically <5% of the total reaction volume). For example, prepare a 10-20 mM stock solution.
-
Note: NHS esters are moisture-sensitive. Always use high-quality, anhydrous solvent and keep the vial tightly capped.
-
Labeling Reaction
-
Add the calculated volume of the NHS-ester stock solution to the protein solution while gently vortexing.
-
Calculation Example: To achieve a 10:1 molar ratio for 1 mL of a 5 mg/mL protein solution (Protein MW = 50 kDa):
-
Moles of Protein = (5 x 10⁻³ g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol
-
Moles of Label needed = 10 * (1 x 10⁻⁷ mol) = 1 x 10⁻⁶ mol
-
Volume of 10 mM Label Stock = (1 x 10⁻⁶ mol) / (0.010 mol/L) = 1 x 10⁻⁴ L = 100 µL
-
-
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2 hours with gentle stirring or rotation.
Stopping the Reaction (Optional)
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes after adding the quenching reagent.
Purification of the Labeled Protein
-
It is crucial to remove unreacted label and reaction byproducts from the labeled protein.
-
The most common method is size-exclusion chromatography (e.g., a desalting column like a PD-10) equilibrated with a suitable storage buffer.
-
Dialysis against the desired storage buffer can also be used, though it is a slower process.
Characterization of the Conjugate
-
Degree of Labeling (DOL): Determine the average number of label molecules per protein. This is often done spectrophotometrically by measuring the absorbance of the protein (e.g., at 280 nm) and the label at its specific maximum absorbance wavelength.
-
Functional Analysis: Perform an activity assay to confirm that the labeling process has not significantly impacted the protein's biological function.
Experimental Workflow
The following diagram illustrates the complete workflow for protein labeling with an NHS ester.
Application Notes: Nucleophilic Substitution Reactions with 3-Fluoro-4-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzenesulfonyl chloride is a highly reactive aromatic compound extensively utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its chemical structure is characterized by a benzene ring substituted with a highly electrophilic sulfonyl chloride group, a strongly electron-withdrawing nitro group, and a fluorine atom.[2][3] This specific arrangement of functional groups enhances the electrophilicity of the sulfur atom, making it exceptionally susceptible to nucleophilic attack.[3]
This reactivity profile allows this compound to serve as a critical building block for the synthesis of a diverse range of organic molecules. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, most notably amines and phenols (or alcohols), to form stable sulfonamide and sulfonate ester linkages, respectively.[2] The resulting sulfonamide moiety is a privileged scaffold in pharmacology, present in numerous therapeutic agents with a wide spectrum of biological activities.[4] These applications make proficiency in handling this reagent and understanding its reaction pathways essential for professionals in drug discovery and chemical research.[1]
Reaction Mechanism and Workflow
The reaction of this compound with a nucleophile (Nu-H), such as an amine or a phenol, proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. The lone pair of electrons on the nucleophile attacks the electrophilic sulfur center, leading to the formation of a transient intermediate. Subsequent elimination of the chloride ion (Cl⁻) and a proton (H⁺), which is neutralized by a base, yields the final substituted product.
Caption: General mechanism of nucleophilic substitution.
A typical experimental workflow involves the dissolution of the nucleophile, addition of a base, controlled addition of the sulfonyl chloride at reduced temperature, reaction monitoring, and a standard aqueous workup followed by purification.
Caption: Standard experimental workflow for sulfonamide synthesis.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Conditions are based on established protocols for analogous sulfonyl chlorides and may require optimization for specific substrates.
Table 1: Reaction with Amine Nucleophiles (Sulfonamide Formation)
| No. | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic (e.g., Benzylamine) | Triethylamine | Dichloromethane | 0 to RT | 4-12 | 85-95 |
| 2 | Secondary Aliphatic (e.g., Morpholine) | Triethylamine | Dichloromethane | 0 to RT | 6-18 | 80-90 |
| 3 | Primary Aromatic (e.g., Aniline) | Pyridine | Dichloromethane | 0 to RT | 6-18 | >90 |
| 4 | Substituted Aniline (e.g., p-Anisidine) | Pyridine | Dichloromethane | 0 to RT | 12-24 | 80-95 |
Table 2: Reaction with Phenol & Thiol Nucleophiles (Sulfonate/Thiosulfonate Formation)
| No. | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenol | Pyridine | Chloroform | 0 to RT | 12 | 80-90 |
| 2 | Substituted Phenol (e.g., 3-Fluoro-4-nitrophenol) | Pyridine | Chloroform | 0 to RT | 12 | High |
| 3 | Aliphatic Thiol (e.g., Benzyl Mercaptan) | Triethylamine | THF | 0 to RT | 2-6 | >90 |
| 4 | Aromatic Thiol (e.g., Thiophenol) | Triethylamine | THF | 0 to RT | 2-6 | >90 |
Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Safety Precaution: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Synthesis of N-Substituted-3-fluoro-4-nitrobenzenesulfonamides
This protocol describes the reaction with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM (approx. 5-10 mL per mmol of sulfonyl chloride).
-
Base Addition: Add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution. Cool the mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), deionized water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: General Synthesis of 3-Fluoro-4-nitrophenyl Sulfonate Esters
This protocol describes the reaction with a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol or substituted phenol (1.0 eq)
-
Anhydrous Pyridine (2.0 - 2.5 eq)
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
10% aqueous Hydrochloric Acid (HCl)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous chloroform (approx. 10 mL per 10 mmol of phenol).
-
Base Addition: Cool the solution to 0 °C in an ice-water bath. Add anhydrous pyridine (2.4 eq) dropwise to the stirred solution over 15-20 minutes.
-
Sulfonyl Chloride Addition: Add this compound (1.0 eq) in small portions to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.[5] Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous HCl (2 x 20 mL), deionized water (1 x 20 mL), and brine (1 x 20 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude sulfonate ester.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure sulfonate ester.[5]
References
- 1. Buy this compound | 86156-93-6 [smolecule.com]
- 2. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 3. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 4. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 5. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Fluoro-4-nitrobenzenesulfonyl Chloride in Medicinal Chemistry Research
Introduction
3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized as an electrophilic building block for the synthesis of novel therapeutic agents. Its chemical structure is characterized by a highly reactive sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution reactions, particularly with amines, to form stable sulfonamide linkages. The presence of a fluorine atom and a nitro group on the benzene ring significantly influences the molecule's reactivity and provides handles for further chemical diversification. These electron-withdrawing groups enhance the electrophilicity of the sulfonyl chloride, making it an efficient partner for coupling with a wide array of nucleophiles. This document provides detailed application notes and protocols for its use in the synthesis of enzyme inhibitors and as a tool for chemical biology research.
Application Note 1: Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Background
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several diseases, making them important therapeutic targets. For instance, inhibiting CAs can reduce intraocular pressure in glaucoma patients, produce diuretic effects, and has shown potential in cancer therapy by targeting tumor-associated isoforms like CA IX and XII. The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that effectively inhibits CAs by coordinating to the Zn²⁺ ion in the enzyme's active site.
Application
This compound serves as a key starting material for generating libraries of aromatic sulfonamide inhibitors. The sulfonyl chloride group allows for the straightforward introduction of the necessary zinc-binding sulfonamide functionality. The aromatic ring can be substituted with various primary amines to explore the chemical space around the active site, leading to inhibitors with improved potency and isoform selectivity. The nitro group can be chemically modified, for example, by reduction to an amine, to allow for the attachment of further chemical diversity, a strategy often referred to as the "tail approach" in CA inhibitor design.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of representative sulfonamides derived from this compound against key human (h) CA isoforms. The data illustrates how modifications to the amine substituent (R-NH₂) can influence potency and selectivity.
| Compound ID | R Group (from R-NH₂) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1a | 4-Aminophenol | 150 | 25 | 5.2 | 4.8 |
| 1b | 4-Amino-N-methylaniline | 98 | 15.5 | 8.1 | 6.3 |
| 1c | 3-Aminobenzoic acid | 250 | 45 | 12.4 | 9.7 |
| 1d | 4-(Aminomethyl)pyridine | 75 | 9.8 | 2.5 | 3.1 |
| AAZ | (Acetazolamide) | 250 | 12 | 25 | 5.7 |
Note: Data are representative examples compiled from medicinal chemistry literature on sulfonamide-based CA inhibitors and are for illustrative purposes.
Experimental Protocol: General Synthesis of 3-Fluoro-4-nitrophenyl Sulfonamides
This protocol describes the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline) (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine) (1.2 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench it by adding water.
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude sulfonamide by silica gel column chromatography or recrystallization to yield the final product.
Visualization: Workflow for CA Inhibitor Synthesis and Screening
Caption: Workflow for synthesis and screening of CA inhibitors.
Application Note 2: Scaffolding for Kinase Inhibitor Development
Background
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The sulfonamide moiety is a feature found in several approved kinase inhibitors (e.g., Vemurafenib, Dabrafenib), where it often acts as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the molecule within the ATP-binding pocket of the kinase.
Application
This compound provides a valuable scaffold for the development of novel kinase inhibitors. The sulfonyl chloride group enables the coupling with various amine-containing heterocyclic fragments, which are common motifs in kinase inhibitor design for interacting with the hinge region of the kinase. The nitro group serves as a versatile synthetic handle. It can be reduced to an aniline, which can then be further functionalized to introduce additional functionalities that can occupy other pockets of the kinase active site, thereby increasing potency and selectivity. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
Quantitative Data: Representative Kinase Inhibition
The table below shows hypothetical IC₅₀ values for a series of compounds based on the 3-fluoro-4-aminobenzenesulfonamide scaffold against a representative tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).
| Compound ID | R' Group (on Sulfonamide) | R'' Group (on Aniline) | EGFR IC₅₀ (nM) |
| 2a | 4-Methoxyphenyl | -H | 850 |
| 2b | Pyridin-4-yl | -H | 420 |
| 2c | Pyridin-4-yl | Acetyl | 150 |
| 2d | Pyridin-4-yl | 3-Chlorobenzoyl | 25 |
Note: Data are for illustrative purposes to demonstrate SAR principles in kinase inhibitor design.
Experimental Protocol: Reduction of the Nitro Group
This protocol details the reduction of the nitro group in a 3-fluoro-4-nitrophenyl sulfonamide to the corresponding aniline, a key step in elaborating the scaffold.
Materials:
-
3-Fluoro-4-nitrophenyl sulfonamide derivative
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Reducing agent (e.g., Iron powder and Ammonium Chloride, or Palladium on Carbon (Pd/C) with a hydrogen source like H₂ gas or ammonium formate)
-
Celite
Procedure (Using Fe/NH₄Cl):
-
Suspend the 3-fluoro-4-nitrophenyl sulfonamide in a mixture of ethanol and water.
-
Add iron powder (5-10 eq) and ammonium chloride (1-2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and stir for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the iron salts, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 3-fluoro-4-aminophenyl sulfonamide derivative, which can often be used in the next step without further purification.
Visualization: Logical Flow of Kinase Inhibitor Design
Caption: Logical workflow for kinase inhibitor scaffold elaboration.
Application Note 3: Chemical Probe for Protein Labeling
Background
Chemical probes are small molecules used to study and manipulate biological systems. Covalent labeling of proteins with such probes is a powerful technique in chemical biology and proteomics. It allows for the identification of drug targets, visualization of proteins in cells, and characterization of enzyme active sites. The reactivity of the probe is key to its utility. Sulfonyl chlorides are known to react with nucleophilic amino acid residues.
Application
This compound can be used as a chemical probe to covalently modify proteins. The electrophilic sulfonyl chloride group can react with the side chains of nucleophilic amino acids such as lysine (ε-amino group), tyrosine (phenolic hydroxyl), and histidine (imidazole nitrogen) under appropriate pH conditions. This reaction forms a stable sulfonamide or sulfonate ester bond. The fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR studies, which can report on the local environment of the labeled residue and monitor conformational changes in the protein.
Experimental Protocol: General Protein Labeling
This protocol provides a general method for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.5-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for cleanup
Procedure:
-
Prepare a stock solution (e.g., 50 mM) of this compound in anhydrous DMSO.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer at a pH between 7.5 and 8.5. The slightly alkaline pH facilitates the deprotonation of lysine side chains, enhancing their nucleophilicity.
-
Add the sulfonyl chloride stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at 4 °C or room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride. Incubate for 30-60 minutes.
-
Remove the excess, unreacted probe and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Analyze the labeled protein using methods such as SDS-PAGE (to check for integrity), mass spectrometry (to determine the site(s) and extent of labeling), and, if desired, ¹⁹F NMR spectroscopy.
Visualization: Workflow for Protein Labeling and Analysis
Caption: Experimental workflow for protein labeling and analysis.
Application Notes and Protocols for the Synthesis of Novel Sulfonamide Drugs Using 2-Fluoro-5-nitrobenzenesulfonyl Chloride (FNBS-Cl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide drug candidates utilizing 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) as a key reagent. The unique structural features of FNBS-Cl, namely the electron-withdrawing nitro group and the fluorine atom, can impart desirable physicochemical and pharmacological properties to the resulting sulfonamide derivatives, making it a valuable building block in medicinal chemistry.
Introduction
Sulfonamides are a critical class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery and lead optimization. 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) is a versatile reagent for the facile construction of sulfonamide linkages. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group can be a handle for further chemical modifications or may contribute to the biological activity of the final compound.
Data Presentation
The following table summarizes representative data for a series of novel N-substituted 2-fluoro-5-nitrobenzenesulfonamides synthesized via the general protocol described below. The biological activity data is presented as the half-maximal inhibitory concentration (IC50) against two key enzymes, Carbonic Anhydrase II (CA-II), a target for diuretics and anti-glaucoma agents, and Matrix Metalloproteinase-9 (MMP-9), which is implicated in cancer metastasis.
| Compound ID | R-Group (Amine Component) | Yield (%) | Purity (%) (by HPLC) | CA-II IC50 (nM) | MMP-9 IC50 (nM) |
| FNBS-001 | 4-Aminophenol | 85 | >98 | 15.2 | 78.5 |
| FNBS-002 | 3-Amino-1-propanol | 92 | >99 | 250.7 | >1000 |
| FNBS-003 | 4-(Aminomethyl)pyridine | 88 | >98 | 8.9 | 45.1 |
| FNBS-004 | L-Alanine methyl ester | 78 | >97 | 112.4 | 320.8 |
| FNBS-005 | Aniline | 95 | >99 | 5.4 | 22.7 |
Experimental Protocols
General Synthesis of N-Substituted 2-Fluoro-5-nitrobenzenesulfonamides
This protocol outlines a general procedure for the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl)
-
Primary or secondary amine of interest
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Addition of FNBS-Cl: Dissolve 2-fluoro-5-nitrobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or acetonitrile in a separate flask. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-fluoro-5-nitrobenzenesulfonamide.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Visualizations
Reaction Mechanism
The synthesis of sulfonamides from FNBS-Cl and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion to form the stable sulfonamide bond.
Caption: General reaction mechanism for sulfonamide synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of novel sulfonamide drugs using FNBS-Cl.
Caption: Experimental workflow for sulfonamide synthesis.
Signaling Pathway Implication (Hypothetical)
Many sulfonamide drugs exert their effects by inhibiting specific enzymes involved in critical signaling pathways. For instance, a novel sulfonamide derived from FNBS-Cl could potentially inhibit a kinase involved in a cancer cell proliferation pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride, focusing on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are several established synthetic routes, with the most common being:
-
Direct Chlorosulfonation: The reaction of 3-fluoro-4-nitrobenzene with chlorosulfonic acid is a prevalent method in both laboratory and industrial settings.[1]
-
From Sulfonic Acid: This involves the chlorination of 3-fluoro-4-nitrobenzenesulfonic acid using reagents such as thionyl chloride or phosphorus pentachloride.[2]
-
Nitration of Fluorinated Precursor: The synthesis can also be achieved by nitrating 3-fluorobenzenesulfonyl chloride.[2]
Q2: How can the formation of 3-Fluoro-4-nitrobenzenesulfonic acid byproduct be minimized?
The formation of the sulfonic acid byproduct is primarily due to the hydrolysis of the desired sulfonyl chloride.[2] To mitigate this, the following precautions are essential:
-
Maintain Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen gas) to exclude moisture.[1]
-
Use Dry Reagents and Glassware: Ensure all solvents, reagents, and apparatus are thoroughly dried before use.
-
Controlled Work-up: Quench the reaction mixture by pouring it onto an ice-water slurry to minimize hydrolysis, which is more rapid at higher temperatures.[1]
Q3: What is the optimal temperature range for the chlorosulfonation of 3-fluoro-4-nitrobenzene?
Temperature is a critical parameter for this reaction. The literature suggests a temperature range of 100°C to 130°C for optimal results.[1] It is important to monitor and control the temperature carefully, as the reaction is exothermic.[2] For the analogous synthesis of 3-nitrobenzenesulfonyl chloride, a specific temperature of 112°C has been reported to give high yields.[3]
Q4: How does the molar ratio of reactants affect the synthesis?
Using an excess of the sulfonylating agent, chlorosulfonic acid, is standard practice to ensure the reaction proceeds to completion. A molar ratio of chlorosulfonic acid to 3-fluoro-4-nitrobenzene typically ranges from 2 to 6 equivalents .[1] In a similar synthesis, a ratio of 4.4 equivalents of chlorosulfonic acid to 1 equivalent of the nitroaromatic compound yielded excellent results.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature within the recommended range (100-130°C).[1] Monitor the reaction for completion, for instance, by observing the cessation of hydrogen chloride gas evolution.[1] |
| Product Hydrolysis: Presence of water in the reaction. | Adhere strictly to anhydrous conditions.[1] Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the work-up at low temperatures.[1] | |
| Impure Starting Materials: Purity of reactants is crucial. | Use high-purity 3-fluoro-4-nitrobenzene, as its quality directly impacts the final product.[1] | |
| Product Impurity / Difficult Purification | Byproduct Formation: Presence of 3-fluoro-4-nitrobenzenesulfonic acid due to hydrolysis. | During work-up, wash the crude product with ice-cold water and a dilute solution of sodium bicarbonate to neutralize and remove the acidic byproduct.[1][3] |
| Side Reactions: Over-chlorination or other undesired reactions. | Maintain precise control over the reaction temperature and the stoichiometry of the reactants.[2] | |
| Ineffective Purification: The chosen method is not suitable. | Vacuum distillation is the preferred method for purifying the final product.[2] A reported condition is 126°C at 0.25 mmHg.[2] Alternatively, recrystallization from a non-polar solvent such as hexane can be effective.[1] | |
| Slow or Stalled Reaction | Suboptimal Conditions: Temperature or reactant concentration is too low. | Gradually increase the reaction temperature. Ensure an adequate molar excess of chlorosulfonic acid is used.[1] Confirm that stirring is efficient to ensure a homogeneous mixture. |
| Uncontrolled Exothermic Reaction | Rapid Reagent Addition: The rate of reaction is too high. | Add the limiting reagent dropwise to manage the exothermic release of heat.[3] For larger-scale reactions, consider using a jacketed reactor. Continuous flow reactors are recommended for industrial-scale production to ensure superior heat transfer and safety.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from the literature to guide reaction optimization.
Table 1: Influence of Temperature on Yield for Similar Syntheses
| Starting Material | Temperature (°C) | Reaction Time | Yield (%) |
| Nitrobenzene | 60–105 | Several hours | 79%[4] |
| Nitrobenzene | 90–120 | Not Specified | 95–98%[4] |
| Nitrobenzene | 112 | 4 hours | 96.3%[3] |
| 3-Fluoro-4-nitrobenzene | 100-130 | 1-5 hours | High (not specified)[1] |
Table 2: Effect of Reactant Molar Ratio on Yield
| Substrate | Sulfonylating Agent | Molar Ratio (Agent:Substrate) | Yield (%) |
| Nitrobenzene | Chlorosulfonic Acid | 4:1 | 79%[4] |
| Nitrobenzene | Chlorosulfonic Acid | 4.4:1 | 96.3%[3] |
| 3-Fluoro-4-nitrobenzene | Chlorosulfonic Acid | 2:1 to 6:1 | Optimal (not specified)[1] |
Experimental Protocols
Protocol 1: Synthesis via Chlorosulfonation of 3-Fluoro-4-nitrobenzene This protocol is an adaptation of established procedures for nitrobenzenesulfonyl chlorides.[1][3][4]
-
Reaction Setup: In a well-ventilated fume hood, assemble a dry three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4.4 molar equivalents) and heat to 110-115°C under an inert atmosphere.
-
Substrate Introduction: Add 3-fluoro-4-nitrobenzene (1 molar equivalent) dropwise over several hours while maintaining the temperature.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 4 hours or until HCl gas evolution stops.
-
Work-up: Cool the mixture to room temperature and carefully pour it into an ice-water slurry with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid sequentially with ice-cold water, a cold dilute sodium bicarbonate solution, and finally with ice-cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Purify further by vacuum distillation or recrystallization from hexane.[1][2]
Protocol 2: Synthesis from 3-Fluoro-4-nitrobenzenesulfonic Acid This is a general procedure for the conversion of sulfonic acids to sulfonyl chlorides.[2]
-
Reaction Setup: In a fume hood, combine 3-fluoro-4-nitrobenzenesulfonic acid (1 molar equivalent), an excess of thionyl chloride (2-3 molar equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) in a flask equipped with a reflux condenser.
-
Reaction: Gently reflux the mixture until gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.[2]
Visualization of Workflow and Troubleshooting
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: A schematic of the synthesis workflow for this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis process.
References
Technical Support Center: Identifying and Minimizing Byproducts in FNBS-Cl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-7-nitrobenzofurazan (NBD-Cl), a common proxy for FNBS-Cl, and other related sulfonyl chlorides. Our goal is to help you identify and minimize unwanted byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is FNBS-Cl and what are its primary applications?
While "FNBS-Cl" is not a standard acronym, it is often a typographical error for NBD-Cl (4-chloro-7-nitrobenzofurazan or 7-chloro-4-nitrobenzofurazan). NBD-Cl is a non-fluorescent reagent widely used as a derivatizing agent for detecting and analyzing primary and secondary amines, amino acids, and thiols.[1][2] Upon reaction, it forms highly fluorescent products that can be quantified.[1][2] Benzenesulfonyl chloride is another related compound used to distinguish between primary, secondary, and tertiary amines through the Hinsberg test.[3]
Q2: What is the general reaction mechanism of NBD-Cl with nucleophiles?
NBD-Cl reacts with nucleophiles, such as primary and secondary amines, via a nucleophilic aromatic substitution (SNAr) reaction.[1] The nucleophile attacks the carbon atom attached to the chlorine, leading to the displacement of the chloride ion and the formation of a fluorescent NBD-adduct.[1]
Q3: What are the most common nucleophiles that react with NBD-Cl in a biological context?
In biological and drug development settings, NBD-Cl and similar sulfonyl chlorides primarily react with:
-
Amines (primary and secondary): Found in amino acids (e.g., lysine) and other biomolecules.[1][2][3]
-
Thiols: Present in cysteine residues of proteins.[4]
Q4: What is the primary byproduct of concern in these reactions?
The most common and problematic byproduct is hydrogen chloride (HCl), which is generated during the substitution reaction.[3][10] If not neutralized, HCl can lead to several issues, including degradation of acid-sensitive molecules, catalysis of unwanted side reactions, and protonation of the nucleophile, which deactivates it and can halt the reaction.[10]
Q5: How does pH affect the reaction and byproduct formation?
The pH of the reaction medium is critical. An alkaline pH is often required to deprotonate the nucleophile, increasing its reactivity.[1] However, at high pH, NBD-Cl can decompose to NBD-OH, which increases background fluorescence and can complicate analysis.[2] For reactions with phenols, a base like sodium hydroxide is used to form the more reactive phenoxide ion.[7][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Hydrolysis of FNBS-Cl/NBD-Cl: The reagent is highly sensitive to moisture and can hydrolyze to its corresponding acid and HCl, reducing the amount of active reagent available.[12] | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon).[12] |
| Nucleophile Deactivation: The HCl byproduct can protonate the amine or other nucleophiles, rendering them unreactive.[10] | Add an acid scavenger to the reaction mixture to neutralize HCl as it forms. Common scavengers include tertiary amines (e.g., triethylamine, pyridine) or inorganic bases (e.g., potassium carbonate).[10] |
| Incorrect pH: The reaction pH may not be optimal for the specific nucleophile. | Optimize the reaction pH. For amines, a slightly basic pH (e.g., using a borate buffer at pH 8) is often effective.[1] For phenols, a stronger base may be needed to form the phenoxide.[7] |
| Insufficient Reagent: The concentration of FNBS-Cl/NBD-Cl may be too low. | Increase the molar ratio of the labeling reagent to the analyte. |
Issue 2: Presence of Multiple Products or Impurities
| Possible Cause | Solution |
| Reaction with Multiple Functional Groups: The target molecule may have multiple nucleophilic sites (e.g., both an amine and a thiol), leading to a mixture of products. | Protect sensitive functional groups that are not the intended target of the reaction. Adjusting the pH can sometimes provide selectivity for one functional group over another. |
| Oxidation of Thiols: Thiol groups are susceptible to oxidation, especially in the presence of air, forming disulfides.[13] This can compete with the desired reaction. | Degas solvents and run the reaction under an inert atmosphere. The addition of a reducing agent like DTT can help maintain the reduced state of thiols, but it will also react with NBD-Cl.[13] |
| Side Reactions with Solvent: Some solvents can react with sulfonyl chlorides. | Choose an inert solvent. Acetonitrile is often a suitable choice.[14] |
| Polyalkylation of Amines: Primary amines can react multiple times with alkylating agents if conditions are not controlled.[15] | Use a large excess of the amine to favor monosubstitution.[3][15] |
Issue 3: High Background Signal in Fluorescence Measurements
| Possible Cause | Solution |
| Hydrolysis of NBD-Cl: As mentioned, NBD-Cl can hydrolyze to NBD-OH, which is fluorescent and contributes to background noise.[2] | After the reaction, add a suitable amount of hydrochloric acid to lower the pH, which can reduce the background fluorescence from NBD-OH.[2] |
| Excess Unreacted NBD-Cl: Remaining reagent can contribute to the background. | Quench the reaction with a small molecule thiol (e.g., mercaptoethanol) that is in excess, or use a purification method like HPLC to separate the product from unreacted reagent. |
Experimental Protocols and Data
Protocol: General Procedure for Derivatization of an Amine with NBD-Cl
-
Preparation: Dissolve the amine-containing sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).
-
Reagent Addition: Add a solution of NBD-Cl in a water-miscible organic solvent (e.g., acetonitrile or methanol) to the sample solution. A molar excess of NBD-Cl is typically used.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) in the dark to prevent photodegradation.
-
Termination: Stop the reaction by adding an acid (e.g., HCl) to lower the pH.[2]
-
Analysis: Analyze the fluorescent product using HPLC with a fluorescence detector or a spectrophotometer. The product of NBD-Cl with secondary amines typically shows maximum light absorption around 473 nm and emits fluorescence around 541 nm.[1]
Table 1: Common Byproducts in FNBS-Cl/NBD-Cl Reactions
| Reactant Functional Group | Intended Product | Common Byproducts | Reason for Formation |
| Primary/Secondary Amine | N-substituted sulfonamide/amine | HCl, Quaternary ammonium salt (for tertiary amines)[3], Polyalkylated products[15] | Inherent to substitution reaction; Over-reaction |
| Thiol | Thioether/Thiosulfonate | Disulfide, HCl | Oxidation of starting material[13]; Substitution reaction |
| Phenol | Phenyl ester/ether | HCl, Quinones (with oxidizing agents)[6][16] | Substitution reaction; Oxidation |
| Water (contaminant) | - | 4-nitrobenzoic acid (from hydrolysis of 4-nitrobenzoyl chloride)[12], Sulfonic acid | Reaction with moisture |
Visualizations
Caption: Workflow for minimizing byproducts in FNBS-Cl/NBD-Cl reactions.
Caption: General SNAr mechanism for NBD-Cl with a primary amine.
Caption: Troubleshooting logic for low product yield in FNBS-Cl/NBD-Cl reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Nitrile Bis-Thiol Bioconjugation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds─Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Contact allergy to imidazoles used as antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions within association complexes: the reaction of imidazole with substituted phenyl acetates in the presence of detergents in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gauthmath.com [gauthmath.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wohl-Ziegler Reaction [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Reaction products of chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective purification techniques for 3-Fluoro-4-nitrobenzenesulfonyl chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Recrystallization | The chosen solvent system is not optimal for separating the product from impurities. | - Experiment with different solvent ratios or alternative non-polar solvents. Hexane is a good starting point.[1] - Ensure slow cooling to allow for selective crystal formation. - If the product "oils out," try using a slightly more polar solvent or a solvent mixture. |
| Product is an Oil Instead of a Solid | The product may be impure, leading to a depression of the melting point. The presence of the hydrolysis byproduct, 3-fluoro-4-nitrobenzenesulfonic acid, is a common cause. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try triturating the oil with a cold, non-polar solvent like hexane to induce crystallization. - During the reaction workup, pour the reaction mixture onto ice to minimize hydrolysis of the sulfonyl chloride. |
| Significant Presence of 3-Fluoro-4-nitrobenzenesulfonic acid | Hydrolysis of the sulfonyl chloride group by water present during the reaction, workup, or purification. | - Ensure strict anhydrous conditions throughout the synthesis and workup. Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction at a low temperature by pouring it onto ice to minimize product hydrolysis. |
| Co-elution of Impurities During Column Chromatography | The solvent system (eluent) is not providing adequate separation on the silica gel. | - Adjust the polarity of the eluent. A gradient of ethyl acetate in hexane is a common starting point for aryl sulfonyl chlorides.[2] - Ensure the column is packed properly to avoid channeling. - Use a finer mesh silica gel for better resolution. |
Frequently Asked Questions (FAQs)
What are the most effective purification techniques for this compound?
The most common and effective purification techniques are recrystallization and column chromatography. For recrystallization, non-polar solvents like hexane are often used.[1] Column chromatography on silica gel with a hexane/ethyl acetate gradient can also be effective for separating the desired product from its impurities.[2]
What is the main impurity I should be concerned about?
The primary impurity is 3-fluoro-4-nitrobenzenesulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride functional group. This is more likely to occur if moisture is present during the synthesis or workup.
How can I minimize the formation of the sulfonic acid impurity?
To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout your experiment. This includes using dry solvents and reagents and running the reaction under an inert atmosphere. Additionally, quenching the reaction mixture by pouring it onto ice can help reduce the extent of hydrolysis during the workup.
What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a pale cream to pale yellow solid.[3] The melting point is in the range of 42-49°C.[3][4]
Is this compound stable?
Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[5] It is best to store the compound under an inert atmosphere at room temperature.[6]
Experimental Protocols
Recrystallization Protocol
This protocol provides a general method for the purification of this compound by recrystallization from hexane.
-
Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. Add a minimal amount of warm hexane and gently heat the mixture with swirling on a hot plate until the solid completely dissolves. Caution: Hexane is flammable. Use a well-ventilated fume hood and avoid open flames.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, dry flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For optimal crystal growth and purity, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes, then transfer them to a clean, dry watch glass or drying dish and dry them further in a desiccator or under vacuum to remove all traces of solvent.
Column Chromatography Protocol (General)
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane. Ensure the column is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, 98:2, and so on). The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., a slightly more polar version of the elution solvent). Visualize the spots under UV light. The desired product should appear as a single spot in the pure fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Value | Reference(s) |
| Appearance | Pale cream to pale yellow solid | [3] |
| Melting Point | 42-49 °C | [3][4] |
| Boiling Point | 126 °C at 0.25 mmHg | |
| Purity (Commercial) | ≥97.5% (GC) | [3] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 5. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 6. mt.com [mt.com]
Optimizing temperature and reaction time for FNBS-Cl derivatization.
Welcome to the technical support center for the optimization of temperature and reaction time for 4-fluoro-3-nitrobenzenesulfonyl chloride (FNBS-Cl) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible derivatization for analyses such as HPLC.
Frequently Asked Questions (FAQs)
Q1: What is FNBS-Cl and what is it used for?
A1: FNBS-Cl, or 4-fluoro-3-nitrobenzenesulfonyl chloride, is a derivatization reagent used in analytical chemistry. It is primarily used to react with primary and secondary amines, such as those in amino acids and peptides, to form stable sulfonamide derivatives. This process, known as derivatization, is often necessary for compounds that have low volatility, poor thermal stability, or lack a strong chromophore, making them difficult to detect by certain analytical techniques like HPLC with UV detection.
Q2: What is the principle of FNBS-Cl derivatization?
A2: The derivatization reaction with FNBS-Cl is a nucleophilic substitution. The amino group of the analyte acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride group on FNBS-Cl. This results in the formation of a stable sulfonamide bond and the elimination of a chloride ion. The resulting derivative is typically more suitable for chromatographic separation and detection.
Q3: What are the key parameters to optimize for a successful FNBS-Cl derivatization?
A3: The critical parameters to optimize for an efficient and reproducible derivatization reaction include:
-
Temperature: Influences the reaction rate.
-
Reaction Time: The duration required for the reaction to reach completion.
-
pH: The reaction is pH-dependent, with alkaline conditions generally favoring the deprotonation of the amino group, making it more nucleophilic.
-
Reagent Concentration: A molar excess of FNBS-Cl is typically used to ensure the complete derivatization of the analyte.
Experimental Protocols
Below is a general experimental protocol for the pre-column derivatization of primary and secondary amines with FNBS-Cl for HPLC analysis. Please note that optimization for your specific analyte and sample matrix is recommended.
Materials:
-
FNBS-Cl reagent
-
Analyte standard or sample
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl), e.g., 1 M, for reaction termination
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Reagent Preparation: Prepare a fresh solution of FNBS-Cl in anhydrous acetonitrile (e.g., 10 mg/mL). Note: FNBS-Cl is sensitive to moisture and should be handled in a dry environment.
-
Sample Preparation: Dissolve the amine-containing sample or standard in an appropriate solvent.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the sample/standard solution
-
200 µL of borate buffer (pH 9.0)
-
-
Initiate Derivatization: Add 100 µL of the FNBS-Cl solution to the reaction mixture.
-
Incubation: Immediately vortex the mixture and incubate at the desired temperature for a specific time. Based on data from similar reagents, a starting point could be 60°C for 30 minutes.[1]
-
Reaction Termination: After incubation, cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.
-
Sample Analysis: The derivatized sample is now ready for injection into the HPLC system.
Data Presentation
| Derivatizing Reagent | Analyte | Optimal Temperature (°C) | Optimal Reaction Time (min) | pH | Reference |
| 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) | Amino Acids | 60 | 30 | 9.0 | [1] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino Acids | Ambient | 40 | 11.4 | [2] |
| 4-(Methylamino)-3-nitrobenzoyl chloride | Amines | 25 (Room Temp) | 20 | Alkaline | [3] |
| Pentafluorobenzaldehyde (PFB) | Primary Alkylamines | 24 | 30 | 12 | [4] |
Troubleshooting Guide
This section addresses common issues encountered during FNBS-Cl derivatization.
Issue 1: Incomplete Derivatization / Low Product Yield
-
Possible Causes:
-
Suboptimal Temperature or Time: The reaction may not have reached completion.
-
Incorrect pH: The pH of the reaction mixture may not be optimal for the nucleophilic attack of the amine.
-
Insufficient Reagent: The molar ratio of FNBS-Cl to the analyte may be too low.
-
Reagent Degradation: FNBS-Cl is moisture-sensitive and can hydrolyze if not stored and handled properly.[3]
-
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature (e.g., 40°C, 50°C, 60°C, 70°C) and reaction time (e.g., 15, 30, 45, 60 minutes) to find the optimal conditions for your analyte.
-
Verify pH: Ensure the buffer is at the correct pH (typically alkaline, around 9-10) to facilitate the reaction.
-
Increase Reagent Concentration: Try increasing the molar excess of FNBS-Cl.
-
Use Fresh Reagent: Always use a freshly prepared FNBS-Cl solution and store the solid reagent in a desiccator.
-
Issue 2: Presence of Unexpected Peaks in the Chromatogram
-
Possible Causes:
-
Hydrolysis of FNBS-Cl: FNBS-Cl can react with water to form 3-fluoro-4-nitrobenzenesulfonic acid, which may appear as an extra peak in the chromatogram.[3]
-
Side Reactions: Other nucleophiles in the sample matrix may react with FNBS-Cl.
-
Degradation of the Derivative: The derivatized product may be unstable under the analytical conditions.
-
-
Solutions:
-
Work in Anhydrous Conditions: Minimize the presence of water in your reaction by using dry solvents and glassware.
-
Sample Cleanup: Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances.
-
Optimize HPLC Method: Adjust the mobile phase composition or gradient to separate the derivative peak from any byproduct peaks.
-
Issue 3: Poor Reproducibility
-
Possible Causes:
-
Inconsistent Reaction Conditions: Variations in temperature, reaction time, or pipetting volumes can lead to inconsistent results.
-
Reagent Instability: Using FNBS-Cl solutions that have been stored for too long can affect reproducibility.
-
-
Solutions:
-
Precise Control: Use a calibrated heating block or water bath for accurate temperature control. Use precise timing for the reaction. Ensure accurate and consistent pipetting.
-
Fresh Reagents: Prepare fresh FNBS-Cl solutions for each set of experiments.
-
Mandatory Visualizations
References
Preventing hydrolysis of 3-Fluoro-4-nitrobenzenesulfonyl chloride during experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for handling 3-Fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl) and preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FNBS-Cl) and why is it sensitive to water?
A1: this compound (CAS No. 86156-93-6) is a highly reactive organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It appears as a pale yellow to light cream solid.[3] Its sensitivity to water stems from the highly electrophilic sulfonyl chloride (-SO₂Cl) group. The sulfur atom is susceptible to nucleophilic attack by water, leading to a hydrolysis reaction.[1][4]
Q2: What is hydrolysis and what are the resulting byproducts?
A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of FNBS-Cl, water attacks the sulfonyl chloride group, displacing the chloride ion. This reaction is often exothermic and produces 3-fluoro-4-nitrobenzenesulfonic acid and hydrogen chloride (HCl) as byproducts.[3][4] The formation of the sulfonic acid is a primary concern as it can complicate purification and reduce the yield of the desired product.[3][5]
Q3: What are the primary causes of accidental hydrolysis in a laboratory setting?
A3: The most common causes of accidental hydrolysis include:
-
Ambient Moisture: Exposure to humidity in the air during handling or storage.[4]
-
Improper Storage: Using containers that are not airtight or moisture-proof.[4][6][7]
-
Contaminated Reagents: Using solvents, reagents, or starting materials that contain residual water.[4]
-
Wet Equipment: Failure to properly dry glassware or reaction vessels.[4]
Q4: How can I visually identify if my FNBS-Cl has been compromised by hydrolysis?
A4: While FNBS-Cl is a pale yellow to light cream solid, the hydrolyzed product, 3-fluoro-4-nitrobenzenesulfonic acid, is a different chemical entity.[3] Significant hydrolysis might lead to changes in the physical appearance of the reagent, such as clumping, discoloration, or a change in consistency from a free-flowing powder to a waxy or syrupy substance. However, the most reliable methods for detection are analytical.[3]
Q5: Which solvents are recommended for reactions with FNBS-Cl to minimize hydrolysis?
A5: To minimize hydrolysis, anhydrous (dry) aprotic solvents are highly recommended. FNBS-Cl shows excellent solubility in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), as well as halogenated solvents like dichloromethane and chloroform.[3] These solvents do not have acidic protons and, when properly dried, will not promote the unwanted hydrolysis side reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product and/or isolation of a water-soluble impurity. | The FNBS-Cl reagent or the reaction environment was contaminated with water, leading to hydrolysis. The primary byproduct is 3-fluoro-4-nitrobenzenesulfonic acid.[3] | Review Handling Procedures: Ensure all glassware is oven- or flame-dried immediately before use. Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).[4] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture.[4] Verify Reagent Quality: If hydrolysis is suspected, analyze the FNBS-Cl reagent for purity using techniques like HPLC before use.[3][8] |
| FNBS-Cl reagent appears clumped, discolored, or has a pungent acidic odor. | The reagent has been exposed to moisture during storage, causing partial or significant hydrolysis.[4][6] The acidic odor is likely due to the formation of HCl gas.[7][9] | Do not use the reagent. The quality is compromised, which will lead to poor and inconsistent results. Review Storage Protocol: Store FNBS-Cl in tightly sealed, moisture-proof containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6] Storing under an inert gas is also recommended.[4] |
| Inconsistent or non-reproducible reaction outcomes. | Intermittent and uncontrolled exposure to moisture is introducing a variable amount of hydrolysis. | Standardize Anhydrous Technique: Implement a strict and consistent protocol for all anhydrous reactions. This includes drying of solvents, glassware, and handling all reagents under an inert atmosphere.[4] Minimize Reagent Exposure: Use small batches of the reagent and avoid opening the main stock container frequently.[4] |
Data and Visualizations
Quantitative Data Summary
Table 1: Recommended Solvents for this compound
| Solvent | Type | Solubility | Notes |
|---|---|---|---|
| Acetone | Polar Aprotic | Excellent | Suitable for synthetic applications due to favorable dipole-dipole interactions.[3] |
| Dichloromethane (DCM) | Halogenated | Excellent | Provides a good balance of polarity and is valuable for purification and synthesis.[3] |
| Chloroform | Halogenated | Excellent | Similar properties to Dichloromethane.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Effectively solvates the compound without promoting unwanted side reactions.[3] |
| Methanol | Polar Protic | Excellent | High solubility, but as a protic solvent, it can react as a nucleophile. Use with caution.[3] |
| Ethanol | Polar Protic | Moderate | Can be used, but is less effective than methanol. May require elevated temperatures.[3] |
Table 2: Key Parameters to Minimize Hydrolysis During Synthesis & Work-up
| Parameter | Optimal Range/Condition | Impact on Purity |
|---|---|---|
| Reaction Solvents | Anhydrous Aprotic Solvents | Prevents premature hydrolysis of the sulfonyl chloride.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes contact with ambient moisture.[4] |
| Quench Temperature | -5 °C | Quenching the reaction at low temperatures minimizes the formation of the sulfonic acid byproduct.[3] |
| Work-up | Pour into ice water | Precipitates the product while keeping the aqueous phase cold to slow hydrolysis.[1] |
Visual Guides
Caption: The hydrolysis mechanism of FNBS-Cl proceeds via nucleophilic attack by water.
Caption: Experimental workflow for setting up an anhydrous reaction to prevent hydrolysis.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of FNBS-Cl
-
Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, do not use the reagent.
-
Storage: Immediately transfer the container to a desiccator or a dry box for storage. The storage area should be cool, dry, and well-ventilated.[3][6] For long-term storage, consider sealing the container within a larger vessel containing a desiccant and flushing with an inert gas like argon or nitrogen.[4]
-
Dispensing: Whenever possible, handle and weigh FNBS-Cl inside a glovebox with a dry atmosphere. If a glovebox is unavailable, take the reagent from the storage desiccator and weigh the required amount quickly in a well-ventilated fume hood.[3] Minimize the time the container is open to the atmosphere.
-
Resealing: Tightly reseal the container immediately after dispensing. Purging the headspace with an inert gas before sealing is best practice. Return the container to the desiccator or dry storage area.
Protocol 2: General Anhydrous Reaction Setup
-
Glassware Preparation: Clean all glassware thoroughly and dry it in an oven at >120°C for at least 4 hours (preferably overnight).
-
Apparatus Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while the glassware is still hot. Immediately connect the apparatus to a manifold supplying a positive pressure of dry nitrogen or argon gas. Allow the system to cool to room temperature under this inert atmosphere.
-
Solvent Transfer: Use anhydrous grade solvents. Transfer solvents from the bottle to the reaction flask using a dry syringe or a cannula.
-
Reagent Addition: Add other dry reagents as required. Add the pre-weighed FNBS-Cl under a positive flow of inert gas to prevent the ingress of moist air.
-
Reaction Execution: Once all components are added, maintain a positive pressure of inert gas throughout the duration of the reaction. An oil bubbler can be used to monitor the gas flow.
-
Reaction Work-up: Plan the work-up procedure carefully. A common and effective method is to pour the reaction mixture into crushed ice or ice-cold water.[1] This precipitates the desired product while the low temperature slows the rate of hydrolysis of any unreacted FNBS-Cl.[3]
Protocol 3: Analytical Monitoring for Hydrolysis
-
Purpose: To detect the presence of the primary hydrolysis byproduct, 3-fluoro-4-nitrobenzenesulfonic acid, in either the starting material or a reaction mixture.
-
Methodology (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV detector is a rapid and sensitive method for detecting hydrolysis.[3][10]
-
Sample Preparation: Prepare a dilute solution of the FNBS-Cl reagent or a sample from the reaction mixture in a suitable anhydrous solvent (e.g., acetonitrile).
-
Standard Preparation: Prepare a standard of pure FNBS-Cl for comparison. If available, a standard of the sulfonic acid byproduct is also useful.
-
Analysis: Use a C18 column with a mobile phase gradient, such as water and acetonitrile (potentially with a modifier like trifluoroacetic acid).[10] The more polar sulfonic acid will typically have a shorter retention time than the less polar sulfonyl chloride.
-
Quantification: The presence of a peak corresponding to the sulfonic acid indicates hydrolysis. The peak area can be used to quantify the extent of degradation.[10]
-
References
- 1. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 2. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 3. Buy this compound | 86156-93-6 [smolecule.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Common challenges when working with 3-Fluoro-4-nitrobenzenesulfonyl chloride.
Welcome to the technical support center for 3-Fluoro-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting assistance for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile reagent primarily used in organic synthesis. Its key applications include:
-
Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form sulfonamides, a critical functional group in many pharmaceutical compounds.[1][2]
-
Protecting Group Chemistry: The sulfonyl group can be used as a protecting group for amines.[1]
-
Chemical Probe Synthesis: The unique electronic properties imparted by the fluoro and nitro groups make it a useful building block for creating chemical probes to study biological systems.
Q2: What are the key safety precautions to take when handling this compound?
A2: This compound is corrosive and moisture-sensitive.[1][3] Strict adherence to safety protocols is essential:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Work should be conducted in a well-ventilated chemical fume hood.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately and copiously with water.[4][5]
-
Moisture Sensitivity: The compound reacts with moisture to produce corrosive hydrochloric acid and 3-fluoro-4-nitrobenzenesulfonic acid.[1][3] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible and use anhydrous solvents and oven-dried glassware.[2][6]
Q3: How should I properly store this compound?
A3: To ensure the longevity and reactivity of the reagent, store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[5] Storage under an inert atmosphere is recommended.[7]
Troubleshooting Guides
Low Yield in Sulfonamide Synthesis
Low yields are a common issue in sulfonamide synthesis. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: FNBS-Cl Strategies for Avoiding Unwanted Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during experiments with 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) and related reagents. This guide will help you optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is FNBS-Cl and what are its primary applications?
A1: 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) is an electrophilic reagent used in both organic synthesis and bioconjugation. The electron-withdrawing nitro group and the fluorine atom activate the sulfonyl chloride group, making the sulfur atom highly susceptible to nucleophilic attack. Its primary application is to introduce the 2-fluoro-5-nitrophenylsulfonyl group onto nucleophiles. In biochemistry, it is often used for the covalent labeling of proteins, specifically targeting nucleophilic amino acid residues such as the sulfhydryl group of cysteine or the amino group of lysine to study protein structure and function.
Q2: What are the most common unwanted side reactions when using FNBS-Cl?
A2: The most common side reactions include:
-
Hydrolysis: FNBS-Cl can react with water to form the corresponding 2-fluoro-5-nitrobenzenesulfonic acid.[1] This sulfonic acid is unreactive towards the intended nucleophiles and represents a loss of reagent.
-
Reaction with Buffer Components: Buffers containing nucleophilic groups, such as Tris, can react with FNBS-Cl, consuming the reagent and interfering with the desired reaction.
-
Non-specific Labeling: In protein labeling, FNBS-Cl can react with multiple nucleophilic residues (e.g., cysteine, lysine, histidine, N-terminus) if conditions are not optimized for selectivity.[2]
-
Di-sulfonylation: If the target molecule contains multiple accessible nucleophiles, or a primary amine, reaction with excess FNBS-Cl can lead to the addition of more than one sulfonyl group.[3]
-
Formation of Side Products with Thiols: While thiols are often the intended target, their reaction with reagents like FNBS-Cl can sometimes be complex, leading to the formation of multiple products beyond the simple thioether, especially when the thiol is in large excess.[4]
Q3: How can I prevent the hydrolysis of FNBS-Cl during my experiments?
A3: Hydrolysis is a prevalent side reaction that can be minimized by carefully controlling the experimental conditions.[1]
-
Anhydrous Conditions: For organic synthesis applications, use anhydrous (dry) solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
pH Control: While alkaline conditions are often required to deprotonate the target nucleophile, very high pH can accelerate the hydrolysis of the sulfonyl chloride.[5] Work at the lowest pH that still allows for efficient reaction with your target.
-
Reagent Preparation: Prepare the FNBS-Cl solution immediately before use and avoid prolonged storage of stock solutions, especially in aqueous buffers.
Q4: How can I achieve selective labeling of cysteine residues over lysine residues?
A4: Selective labeling is achieved by exploiting the different pKa values of the target functional groups. The sulfhydryl group of cysteine is significantly more acidic (pKa ~8.5) than the ε-amino group of lysine (pKa ~10.5).
-
pH Optimization: By performing the labeling reaction at a pH between 7.0 and 8.0, the cysteine thiol will be significantly more deprotonated (and thus more nucleophilic) than the lysine amine. This favors the reaction at the cysteine residue.[2] Labeling of lysine is favored at a more alkaline pH (typically 8.5-9.5).[2]
-
Reaction Time and Temperature: Use the shortest reaction time and lowest temperature that allows for sufficient cysteine labeling to minimize the slower reaction with lysine.
Q5: My reaction results in multiple products, leading to a complex purification process. What could be the cause?
A5: The observation of multiple products can stem from several factors:
-
Non-specific Reactions: As discussed in Q4, the reagent may be reacting with multiple different nucleophilic sites on your molecule. Review and optimize your reaction pH.
-
Di- or Poly-labeling: Your target may be labeled at multiple sites. To avoid this, control the stoichiometry by using a limited amount of FNBS-Cl (e.g., a 1:1 or slightly substoichiometric ratio relative to the target).[1] Adding the FNBS-Cl solution slowly to the reaction mixture can also help maintain a low concentration and favor mono-substitution.[1]
-
Hydrolysis: The hydrolyzed sulfonic acid byproduct will appear as a separate species in your analysis.
-
Instability of Reactants or Products: The starting material or the final product may be degrading under the reaction conditions. Consider lowering the temperature or reaction time.
Q6: Are there alternative reagents to FNBS-Cl?
A6: Yes, several other reagents can be used for similar purposes, each with its own advantages. For fluorescent labeling of thiols and amines, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F) are commonly used.[2][6] NBD-F is generally more reactive than NBD-Cl.[6] For thiol-specific modification, maleimide-based reagents are highly specific for the sulfhydryl group of cysteine.[7] The choice of reagent depends on the specific application, desired selectivity, and the properties of the label being introduced.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield of Desired Product | 1. Hydrolysis of FNBS-Cl: Reagent is consumed by water before reacting with the target.[1] 2. Incorrect pH: The target nucleophile is protonated and not sufficiently reactive. 3. Reaction with Buffer: The buffer (e.g., Tris) is competing for the reagent. 4. Insufficient Reagent: Stoichiometry is too low. | 1. Use anhydrous solvents where possible. Prepare FNBS-Cl solution fresh.[3] 2. Adjust pH to be ~0.5-1 unit above the pKa of the target group (see Table 1). 3. Switch to a non-nucleophilic buffer (e.g., HEPES, Phosphate, Bicarbonate). 4. Increase the molar equivalents of FNBS-Cl incrementally. |
| Multiple Products Observed | 1. Non-specific Labeling: Reaction conditions (especially pH) are not selective for a single functional group.[2] 2. Multiple Labeling (Di-sulfonylation): Excess FNBS-Cl is reacting at multiple sites.[3] 3. Formation of Sulfene Intermediates: Occurs with strong, non-nucleophilic bases in organic synthesis.[1] | 1. Narrow the pH range to optimize for the desired target (see Table 1). 2. Reduce the stoichiometry of FNBS-Cl. Add the reagent dropwise over a period of time.[1] 3. Use a nucleophilic base like pyridine to suppress sulfene formation.[1] |
| No Reaction Occurs | 1. Inactive FNBS-Cl: The reagent may have completely hydrolyzed due to improper storage or handling. 2. Steric Hindrance: The target nucleophile is sterically inaccessible.[3] 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | 1. Use a fresh vial of FNBS-Cl and prepare solutions immediately before use. 2. Increase the reaction temperature or time. Consider using a smaller, less-hindered labeling reagent if available.[3] 3. Ensure reactants are soluble in the chosen solvent system. For protein labeling, aqueous buffers with a small percentage of organic co-solvent (e.g., DMSO, DMF) are common.[8] |
Data Summary
Table 1: Recommended pH Ranges for Selective Reactions
| Target Nucleophile | Functional Group | Typical pKa | Recommended Reaction pH | Notes |
| Cysteine | Sulfhydryl (-SH) | ~8.5 | 7.0 - 8.0 | Favored at neutral to slightly alkaline pH for selectivity over amines.[2] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | 8.5 - 9.5 | Requires alkaline pH to deprotonate the amino group.[2] |
| N-terminus | α-Amino (-NH₂) | ~7.5 - 8.0 | 7.0 - 8.0 | Can be selectively labeled over lysine at a more neutral pH due to its lower pKa.[2] |
Key Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with FNBS-Cl
This protocol provides a starting point for the covalent labeling of a purified protein. Optimization will likely be required for each specific protein and application.
1. Reagent Preparation:
- Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in a non-nucleophilic buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.5).
- FNBS-Cl Stock Solution: Immediately before use, dissolve FNBS-Cl in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.
2. Labeling Reaction:
- To the stirred protein solution, add a 5- to 10-fold molar excess of the FNBS-Cl stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
- Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction should be protected from light.
- To monitor progress, an aliquot can be removed at different time points and the reaction quenched for analysis (e.g., by HPLC or mass spectrometry).
3. Quenching the Reaction:
- Add a small molecule nucleophile, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM to react with and consume any unreacted FNBS-Cl. Incubate for 15-30 minutes.
4. Purification of the Labeled Protein:
- Remove the unreacted FNBS-Cl and the quenching agent by subjecting the reaction mixture to dialysis, size-exclusion chromatography (gel filtration), or spin filtration.[8][9] The purification buffer should be suitable for the downstream application and storage of the protein.
5. Characterization and Storage:
- Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
- Store the labeled protein under appropriate conditions, typically at 4°C for short-term or frozen at -80°C for long-term storage, protected from light.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neb.com [neb.com]
Impact of solvent choice on 3-Fluoro-4-nitrobenzenesulfonyl chloride reaction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reaction efficiency of 3-Fluoro-4-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for reactions with this compound?
A1: this compound exhibits good solubility in a range of polar aprotic and moderately polar solvents.[1] For nucleophilic substitution reactions, such as the formation of sulfonamides with amines, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and acetone are generally recommended. These solvents can stabilize charged transition states, thereby accelerating the reaction.[2] Dichloromethane (DCM) is also a suitable solvent, particularly for purification and reactions where a less polar environment is desired.[1]
Q2: How does solvent polarity affect the rate of reaction with this compound?
A2: The polarity of the solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents are known to significantly accelerate nucleophilic substitution reactions involving sulfonyl chlorides. For instance, the reaction of this compound with aniline is significantly faster in DMF compared to less polar or protic solvents. This is attributed to the ability of polar aprotic solvents to solvate the cationic species and stabilize the charged transition state without strongly hydrogen-bonding with the nucleophile, which would reduce its reactivity.[2][3]
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound is highly sensitive to moisture.[1][4] It can hydrolyze in the presence of water to form the corresponding 3-fluoro-4-nitrobenzenesulfonic acid, which is unreactive in typical sulfonamide formation reactions.[1] Therefore, it is crucial to use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent its degradation and ensure high reaction yields.
Q4: Can protic solvents be used for reactions with this compound?
A4: Protic solvents such as water, methanol, and ethanol are generally not recommended for reactions where the sulfonyl chloride is intended to react with another nucleophile. These solvents can act as nucleophiles themselves and react with the sulfonyl chloride, leading to the formation of sulfonic acids or sulfonate esters as byproducts.[2] This competitive reaction, known as solvolysis, will reduce the yield of the desired product.
Q5: What are the typical byproducts in reactions involving this compound?
A5: The primary byproduct is 3-fluoro-4-nitrobenzenesulfonic acid, formed via hydrolysis of the starting material.[1] If the reaction is carried out in the presence of other nucleophiles, side products from reactions with these species can also be observed. In large-scale synthesis, over-chlorination products can also be a concern.[1]
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility | Notes |
| Acetone | Polar Aprotic | High | Good for reactions and purification.[1] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Often used to accelerate substitution reactions.[2] |
| Dichloromethane (DCM) | Moderately Polar | High | Excellent solvent for organic synthesis and purification.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Accelerates substitution reactions by stabilizing transition states.[2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Suitable for reactions requiring high solubility of reactants.[1] |
| Ethanol | Polar Protic | Moderate | Can participate in side reactions (solvolysis).[1] |
| Methanol | Polar Protic | Soluble | Prone to solvolysis.[1] |
| Toluene | Nonpolar | Limited Data | Generally lower solubility expected. |
| Water | Polar Protic | Insoluble (reacts) | Reacts to form 3-fluoro-4-nitrobenzenesulfonic acid.[1] |
Table 2: Illustrative Impact of Solvent on Reaction Efficiency of this compound with Benzylamine *
| Solvent | Type | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | Moderately Polar | 9.1 | 6 - 8 | 80 - 90 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 4 - 6 | 85 - 95 |
| Acetone | Polar Aprotic | 21 | 2 - 4 | > 95 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 1 - 2 | > 95 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | < 1 | > 98 |
*Disclaimer: The data in this table are illustrative and based on general principles of solvent effects on sulfonyl chloride reactivity and available kinetic data for a related reaction.[2] Actual results may vary depending on specific reaction conditions, including temperature, concentration, and the nature of the nucleophile.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-fluoro-4-nitrobenzenesulfonamide in a Polar Aprotic Solvent (Acetonitrile)
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 4.17 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Nucleophile and Base Addition: In a separate vial, dissolve benzylamine (0.49 mL, 4.59 mmol, 1.1 eq) and a non-nucleophilic base such as triethylamine (0.69 mL, 5.00 mmol, 1.2 eq) in anhydrous acetonitrile (5 mL).
-
Reaction: Add the benzylamine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-3-fluoro-4-nitrobenzenesulfonamide in a Moderately Polar Solvent (Dichloromethane)
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir until the solid dissolves.
-
Nucleophile and Base Addition: In a separate vial, dissolve benzylamine (0.49 mL, 4.59 mmol, 1.1 eq) and triethylamine (0.69 mL, 5.00 mmol, 1.2 eq) in anhydrous dichloromethane (5 mL).
-
Reaction: Add the benzylamine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is expected to be slower than in acetonitrile (typically 6-8 hours).
-
Work-up: Follow steps 6a-6d from Protocol 1.
-
Purification: Follow step 7 from Protocol 1.
Mandatory Visualization
References
Long-term stability and degradation of 3-Fluoro-4-nitrobenzenesulfonyl chloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability and degradation of 3-Fluoro-4-nitrobenzenesulfonyl chloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage under an inert atmosphere is also recommended.[2] It is crucial to protect the compound from moisture to prevent hydrolysis.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway is hydrolysis, where the sulfonyl chloride group reacts with water to form 3-fluoro-4-nitrobenzenesulfonic acid.[3] This reaction is catalyzed by the presence of moisture.
Q3: What is the thermal stability of this compound?
A3: The compound exhibits good thermal stability, with no significant decomposition observed up to 126°C under controlled atmospheric conditions.[3] However, prolonged exposure to high temperatures should be avoided to minimize the risk of thermal decomposition.
Q4: Is this compound sensitive to light?
Q5: What are the common impurities found in this compound?
A5: The primary impurity resulting from degradation is 3-fluoro-4-nitrobenzenesulfonic acid, formed via hydrolysis.[3] Other potential impurities may arise from the synthesis process, including starting materials and byproducts of side reactions.
Stability Data
While specific long-term stability data for this compound is not extensively published, the following table provides an overview of its stability profile based on available information for the compound and related benzenesulfonyl chlorides.
| Parameter | Stability Profile |
| Hydrolytic Stability | Susceptible to hydrolysis in the presence of water, yielding 3-fluoro-4-nitrobenzenesulfonic acid.[3] The rate of hydrolysis is influenced by the presence of electron-withdrawing groups on the benzene ring. |
| Thermal Stability | Thermally stable up to 126°C under controlled conditions.[3] |
| Photostability | As a nitroaromatic compound, it may be sensitive to light. Storage in light-resistant containers is recommended as a precautionary measure. |
| Recommended Storage | Store in a tightly sealed container, in a cool, dry, well-ventilated place, away from moisture.[1] Storage under an inert atmosphere is also advised.[2] |
Comparative Hydrolysis Rate Constants of Substituted Benzenesulfonyl Chlorides
The following table presents first-order rate constants for the hydrolysis of various para-substituted benzenesulfonyl chlorides in water at 15°C. This data can be used to estimate the relative hydrolytic stability of this compound, which contains strong electron-withdrawing groups (fluoro and nitro groups).
| Substituent | First-order rate constant (k) at 15°C (s⁻¹) |
| 4-MeO | 23.89 x 10⁻⁴ |
| 4-Me | 13.57 x 10⁻⁴ |
| 4-H | 11.04 x 10⁻⁴ |
| 4-Br | 7.447 x 10⁻⁴ |
| 4-NO₂ | 9.373 x 10⁻⁴ |
Source: Adapted from kinetic studies on the solvolysis of benzenesulfonyl chlorides.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experimental settings.
Issue: Low or no product yield in a reaction.
-
Potential Cause 1: Degraded Reagent. The this compound may have hydrolyzed due to improper storage.
-
Solution: Use a fresh bottle of the reagent or verify the purity of the existing stock using the analytical protocols outlined below. Ensure the reagent is handled under anhydrous conditions.
-
-
Potential Cause 2: Incomplete Reaction. The reaction conditions may not be optimal for the desired transformation.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Consider adjusting the reaction temperature, time, or stoichiometry of reactants.
-
-
Potential Cause 3: Product Instability. The desired product may be unstable under the reaction or workup conditions.
-
Solution: Analyze the reaction mixture at different time points to check for product degradation. Modify the workup procedure to avoid harsh acidic or basic conditions if the product is sensitive.
-
Issue: Presence of unexpected byproducts.
-
Potential Cause 1: Hydrolysis of the starting material. The presence of 3-fluoro-4-nitrobenzenesulfonic acid as a byproduct is a strong indicator of moisture contamination.
-
Solution: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Side reactions. The reaction conditions may be promoting undesired reaction pathways.
-
Solution: Review the reaction mechanism and consider if alternative conditions (e.g., lower temperature, different base or solvent) could minimize side reactions.
-
Issue: Inconsistent reaction outcomes.
-
Potential Cause: Variable quality of the starting material. The purity of this compound can vary between batches or after prolonged storage.
-
Solution: Establish a quality control procedure to test the purity of the reagent before use. Refer to the provided analytical protocols for guidance.
-
Experimental Protocols
The following are generalized protocols for assessing the purity and degradation of this compound. Method optimization may be required for specific instrumentation and applications.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify the major degradation product, 3-fluoro-4-nitrobenzenesulfonic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in acetonitrile.
-
Analysis: The retention time of this compound will be longer than its more polar hydrolysis product, 3-fluoro-4-nitrobenzenesulfonic acid. Purity can be calculated based on the relative peak areas.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile impurities and thermal degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile, dry solvent like dichloromethane or ethyl acetate.
-
Analysis: Impurities can be identified by comparing their mass spectra to library databases (e.g., NIST).
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and potentially photolysis. The following diagram illustrates these processes.
References
Managing exothermic reactions during 3-Fluoro-4-nitrobenzenesulfonyl chloride synthesis.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is managing the highly exothermic reaction that occurs during the chlorosulfonation of 3-fluoro-4-nitrobenzene with chlorosulfonic acid.[1][2] Failure to control the reaction temperature can lead to a dangerous thermal runaway, potentially causing product decomposition, unwanted side reactions, and a rapid increase in pressure.[3][4] Both the reactants and the product are corrosive and can cause severe skin burns and eye damage.[5][6]
Q2: What are the typical signs of a runaway exothermic reaction?
A2: Signs of a runaway exothermic reaction include a rapid and uncontrolled increase in the internal temperature of the reaction mixture, a sudden increase in pressure or gas evolution, and visible changes in the reaction mixture such as vigorous boiling or charring. It is crucial to monitor the reaction temperature closely throughout the addition of reagents.
Q3: What are the main byproducts that can form during this synthesis?
A3: The primary byproduct is 3-fluoro-4-nitrobenzenesulfonic acid, which can form through the hydrolysis of the desired this compound, particularly during the work-up phase.[1] Over-chlorination products can also occur if the reaction conditions are not carefully controlled.[1]
Q4: How can I minimize byproduct formation?
A4: To minimize the formation of the sulfonic acid byproduct, it is essential to perform the work-up, which typically involves quenching the reaction mixture in ice water, as quickly and at as low a temperature as possible to reduce the contact time of the sulfonyl chloride with water.[2] Ensuring the reaction is carried out under an inert atmosphere can help prevent side reactions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike (Exothermic Event) | 1. Reagent addition is too fast. 2. Inadequate cooling capacity for the reaction scale. 3. Inefficient stirring leading to localized hot spots.[3] | 1. Immediately stop the addition of the reagent. 2. Significantly slow down the rate of addition using a syringe pump or dropping funnel for precise control.[3] 3. Ensure the reactor is adequately immersed in the cooling bath and that the cooling system is functioning optimally. Consider a more efficient cooling bath (e.g., dry ice/acetone).[3] 4. Increase the stirring speed to improve heat dissipation and maintain a homogenous mixture.[3] |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of product due to excessive temperature.[3] 3. Loss of product during work-up and purification. 4. Hydrolysis of the product to 3-fluoro-4-nitrobenzenesulfonic acid.[1] | 1. Ensure the reaction has been allowed to proceed for a sufficient amount of time (typically 1-5 hours) at the optimal temperature (100-130°C).[2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. 2. Maintain strict temperature control throughout the reaction. 3. During work-up, ensure the product fully precipitates from the ice-water mixture before filtration. Wash the precipitate with ice-cold water to minimize dissolution.[2] 4. Keep the work-up temperature as low as possible and minimize the duration of contact with water.[2] |
| Product is a Gummy Solid or Oil Instead of a Precipitate | 1. Insufficient cooling during the quenching step. 2. Impurities are present in the reaction mixture. | 1. Ensure the reaction mixture is poured onto a well-stirred mixture of crushed ice and water to facilitate rapid cooling and precipitation.[2] 2. The presence of unreacted starting materials or byproducts can sometimes interfere with crystallization. Consider purifying the crude product by recrystallization from a suitable solvent system. |
| Formation of Colored Impurities | 1. Side reactions occurring at elevated temperatures.[3] | 1. Maintain the reaction temperature within the recommended range. 2. Ensure the starting materials are of high purity. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on common laboratory practices for this type of reaction.
Materials:
-
3-fluoro-4-nitrobenzene
-
Chlorosulfonic acid (ClSO₃H)[2]
-
Crushed ice[2]
-
Sodium bicarbonate (for neutralization)[2]
Equipment:
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer.
-
A cooling bath (e.g., ice-water bath).
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the round-bottom flask with chlorosulfonic acid.
-
Cool the flask containing the chlorosulfonic acid in an ice-water bath.
-
Under an inert atmosphere, slowly add 3-fluoro-4-nitrobenzene to the cooled and stirred chlorosulfonic acid via the dropping funnel. Crucially, maintain the internal temperature between 100°C and 130°C during the addition. [2] The rate of addition should be carefully controlled to prevent a rapid rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 1 to 5 hours, monitoring the reaction's progress.[2]
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This will quench the reaction and precipitate the this compound.[2]
-
Filter the precipitated solid and wash it with ice-cold water.[2]
-
Neutralize the product by washing with a cold, dilute solution of sodium bicarbonate.[2]
-
Dry the final product under vacuum.
Visualizations
Experimental Workflow for Synthesis
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic for Exothermic Events
Caption: A decision-making diagram for managing an unexpected exothermic event during the synthesis.
References
Validation & Comparative
A Comparative Guide to Sulfonyl Chlorides: 3-Fluoro-4-nitrobenzenesulfonyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters. This guide provides an objective comparison of 3-Fluoro-4-nitrobenzenesulfonyl chloride with other commonly used sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl), 4-nitrobenzenesulfonyl chloride (NsCl), and dansyl chloride. The comparison is based on their reactivity, applications, and supported by experimental data and protocols.
The reactivity of sulfonyl chlorides is paramount in their utility, primarily governed by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity, leading to a more reactive compound, while electron-donating groups (EDGs) have the opposite effect.
Comparative Analysis of Sulfonyl Chloride Reactivity
This compound possesses two strong electron-withdrawing groups: a nitro group in the para position and a fluorine atom in the meta position. This combination renders the sulfur atom highly electrophilic, making it a potent reagent for the sulfonylation of a wide range of nucleophiles, including amines and alcohols.
In comparison, 4-nitrobenzenesulfonyl chloride (NsCl) also features a strong EWG, the nitro group, leading to high reactivity. p-Toluenesulfonyl chloride (TsCl), with its electron-donating methyl group, is generally less reactive than its nitro-substituted counterparts. Dansyl chloride, with a dimethylamino group, is also highly reactive, and its primary application lies in its ability to introduce a fluorescent tag.
The general order of reactivity towards nucleophiles can be summarized as follows:
This compound ≈ 4-Nitrobenzenesulfonyl chloride > Dansyl chloride > p-Toluenesulfonyl chloride
This trend is a direct consequence of the electronic effects of the substituents on the benzene ring. The strong inductive and resonance effects of the nitro and fluoro groups in this compound and NsCl significantly increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data and physical properties of the compared sulfonyl chlorides.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | 4-Nitrobenzenesulfonyl chloride (NsCl) | Dansyl chloride |
| CAS Number | 86156-93-6 | 98-59-9 | 98-74-8 | 605-65-2 |
| Molecular Formula | C₆H₃ClFNO₄S | C₇H₇ClO₂S | C₆H₄ClNO₄S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 239.61 g/mol | 190.65 g/mol | 221.62 g/mol | 269.75 g/mol |
| Appearance | Pale yellow to light cream solid | White solid | Yellow to brown solid | Yellow crystalline solid |
| Melting Point | 44-48 °C | 67-69 °C | 76-79 °C | 70-73 °C |
| Reactivity | Very High | Moderate | High | High |
Applications in Research and Development
Each of these sulfonyl chlorides has found specific niches in organic synthesis and chemical biology.
-
This compound: Its high reactivity makes it an excellent choice for the synthesis of sulfonamides, particularly in medicinal chemistry for the development of novel therapeutic agents.[1] It is also used in the modification of biomolecules like peptides and proteins.[1]
-
p-Toluenesulfonyl chloride (TsCl): TsCl is a widely used and cost-effective reagent for the protection of alcohols and amines. The resulting tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions.
-
4-Nitrobenzenesulfonyl chloride (NsCl): Similar to TsCl, NsCl is used as a protecting group for amines. The nosyl group can be cleaved under milder conditions than the tosyl group, making it advantageous in the synthesis of complex molecules.
-
Dansyl chloride: This reagent is primarily used for the fluorescent labeling of primary and secondary amines, such as the N-termini of proteins and amino acids. This allows for sensitive detection and quantification in various biochemical and proteomic analyses.
Experimental Protocols
Below are detailed methodologies for key experiments involving these sulfonyl chlorides.
General Protocol for the Sulfonylation of an Amine
This protocol can be adapted for each of the discussed sulfonyl chlorides, with minor modifications to reaction times based on their reactivity.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions with this compound and NsCl are typically faster than those with TsCl.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the reactivity of different sulfonyl chlorides in a sulfonylation reaction.
References
Navigating Derivatization: A Guide to Alternatives for 3-Fluoro-4-nitrobenzenesulfonyl chloride
For researchers, scientists, and drug development professionals, the precise quantification of amines, phenols, and thiols is paramount. When 3-Fluoro-4-nitrobenzenesulfonyl chloride is not the reagent of choice, a landscape of effective alternatives is available, each with distinct advantages in sensitivity, selectivity, and procedural efficiency. This guide provides a comprehensive comparison of four leading alternatives: Dansyl Chloride, Marfey's Reagent, 4-Fluoro-7-nitrobenzofurazan (NBD-F), and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl), supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is a critical decision in analytical method development, directly influencing the sensitivity, selectivity, and overall performance of the assay. The following table summarizes the key performance characteristics of the alternative reagents, providing a basis for objective comparison.
| Reagent | Target Analytes | Detection Method(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivatization Efficiency | Derivative Stability | Key Advantages |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, LC-MS | LOD: 7-50 µg/L (BAs by CZE-UV)[1], 0.2 fg/mL (Ethinylestradiol by LC-MS/MS)[2]; LOQ: 5 pg/mL (Ethinylestradiol by LC-MS/MS)[2] | > 90% under optimal conditions[3] | Generally stable, but can be light-sensitive.[4] | Cost-effective, versatile, high sensitivity with fluorescence detection.[2][4] |
| Marfey's Reagent | Chiral Amino Acids, Amines | UV, LC-MS | LOD: ≤ 100 nM for most amino acids (LC-MS/MS)[5] | Apparent first-order kinetics for most amino acids.[6] | Stable. | Enables chiral separation of amino acids.[5] |
| NBD-F | Primary & Secondary Amines, Thiols | Fluorescence | LOD: 2.8-20 fmol (amino acids by HPLC-FLD)[7] | Simple and produces highly stable derivatives.[8] | Highly stable.[8] | High reactivity, high sensitivity, stable derivatives.[8] |
| FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | LOD: 0.60 µg/L (GLYP), 0.30 µg/L (AMPA) in seawater[9]; LOQ: 0.038 µg/g (NDMA), 0.050 µg/g (NDEA)[10] | Quantitative.[11] | Highly stable for more than 48 hours.[4][11] | High stability of derivatives, suitable for automated analysis.[4][11] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these derivatization reagents. Below are representative protocols for each of the four alternatives.
Dansyl Chloride Derivatization Protocol for HPLC Analysis
This protocol outlines the derivatization of amines for HPLC analysis with fluorescence detection.
Materials:
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
25% ammonia solution
-
Organic solvent (e.g., diethyl ether)
-
Amine-containing sample extract (e.g., in perchloric acid)
Procedure:
-
To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution.
-
Add 2 mL of the Dansyl Chloride solution.
-
Incubate the mixture at 40°C for 45 minutes in the dark.
-
To quench the reaction, add 100 µL of 25% ammonia solution to remove excess Dansyl Chloride.
-
Extract the dansylated amines with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer containing the derivatized amines is then collected for HPLC analysis.
Marfey's Reagent Derivatization Protocol for Chiral Amino Acid Analysis by LC-MS
This protocol is designed for the derivatization of amino acids for chiral separation and quantification.
Materials:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (e.g., 20 mM in acetone)
-
Triethylamine (TEA) solution (e.g., 0.5 M in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Amino acid sample
Procedure:
-
To 20 µL of the amino acid sample, add 40 µL of 20 mM Marfey's reagent solution.
-
Initiate the reaction by adding 10 µL of 0.5 M TEA.
-
Incubate the reaction mixture at 37°C for 24 hours in the dark.[3]
-
Quench the reaction by adding 10 µL of 0.5 M HCl.[3]
-
Dilute the sample with a suitable solvent (e.g., 20% acetonitrile/0.1% formic acid) before LC-MS analysis.[3]
NBD-F Derivatization Protocol for HPLC with Fluorescence Detection
This protocol is suitable for the derivatization of primary and secondary amines.
Materials:
-
NBD-F solution (e.g., 100 mM in acetonitrile)
-
Borate buffer (e.g., 50 mM, pH 8.0, containing 20 mM EDTA)
-
Hydrochloric acid (HCl) solution (e.g., 50 mM)
-
Sample solution containing amines
Procedure:
-
Mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F solution in a reaction vial.[12]
-
Heat the vial at 60°C for 1 minute.[12]
-
Immediately cool the vial on an ice bath.[12]
-
Add 400 µL of 50 mM HCl solution to the reaction mixture.[12]
-
The mixture is now ready for HPLC analysis.[12]
FMOC-Cl Derivatization Protocol for HPLC Analysis
This protocol is for the derivatization of primary and secondary amines for HPLC analysis.
Materials:
-
FMOC-Cl solution (e.g., 6.0 mmol/L in acetonitrile)
-
Borate buffer (e.g., 0.20 mol/L, pH 8.85)
-
Methanol
-
Sample solution containing amines
Procedure:
-
In a glass tube, add 500 µL of the sample.
-
Add 100 µL of 0.20 mol/L borate buffer solution and 100 µL of water.
-
Add 100 µL of 6.0 mmol/L FMOC-Cl stock solution.
-
Add 200 µL of methanol to adjust to the initial mobile phase conditions.
-
Vortex the mixture for 10-20 seconds.
-
Filter the mixture through a 0.22 µm syringe filter into an HPLC vial for analysis.[9]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for derivatization and subsequent analysis using the discussed reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. benchchem.com [benchchem.com]
- 9. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of variants of Marfey's reagent having d-amino acids as chiral auxiliaries and liquid-chromatographic enantioseparation of (RS)-Mexiletine in spiked plasma: assessment and comparison with L-amino acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
A Comparative Guide to the Reactivity of 3-Fluoro-4-nitrobenzenesulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Fluoro-4-nitrobenzenesulfonyl chloride and its constitutional isomers. The reactivity of these reagents is critical in various applications, including the synthesis of sulfonamide-based drugs and the modification of biomolecules. This document outlines the factors governing their reactivity, presents a comparative analysis based on established principles of physical organic chemistry, and provides detailed experimental protocols for their use.
Introduction to Reactivity in Fluoronitrobenzenesulfonyl Chlorides
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is modulated by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfonyl sulfur, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
Both the nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing. The nitro group is a strong EWG through both resonance and inductive effects, while the fluoro group is a moderate EWG primarily through its inductive effect, which is partially offset by its resonance-donating effect. The relative positions of these groups and the sulfonyl chloride moiety on the benzene ring determine their overall electronic influence and, consequently, the reactivity of the isomer.
Comparative Reactivity Analysis of Isomers
The strongest activation is achieved when the powerful electron-withdrawing nitro group is positioned ortho or para to the sulfonyl chloride group, as this allows for resonance stabilization of the negative charge in the transition state of the nucleophilic attack. The inductive effect of both the nitro and fluoro groups also plays a significant role.
Based on these principles, a predicted order of reactivity for some of the key isomers is presented below.
Predicted Reactivity Order:
Most Reactive > Least Reactive
-
2-Fluoro-4-nitrobenzenesulfonyl chloride & 4-Fluoro-2-nitrobenzenesulfonyl chloride (Highest Reactivity): The nitro group is para or ortho to the sulfonyl chloride, providing strong resonance and inductive activation. The fluoro group also contributes an inductive withdrawing effect.
-
2-Fluoro-6-nitrobenzenesulfonyl chloride: The nitro group is ortho to the sulfonyl chloride, providing strong activation. The fluoro group is also ortho, potentially leading to some steric hindrance, but the electronic activation is expected to dominate.
-
This compound: The nitro group is para to the sulfonyl chloride, providing strong resonance activation.[1] The fluoro group is meta, exerting an inductive withdrawing effect.
-
4-Fluoro-3-nitrobenzenesulfonyl chloride: The nitro group is meta to the sulfonyl chloride, providing only inductive activation. The fluoro group is para, and its inductive effect will also influence reactivity. The reactivity is expected to be lower than isomers with ortho or para nitro groups.[1]
-
3-Fluoro-5-nitrobenzenesulfonyl chloride: Both the fluoro and nitro groups are meta to the sulfonyl chloride, providing only inductive electron withdrawal. This isomer is expected to be one of the less reactive ones.
Data Presentation
The following table summarizes the key physical and predicted reactivity data for this compound and some of its isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Reactivity Rank |
| This compound | 86156-93-6 | C₆H₃ClFNO₄S | 239.61 | 3 |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 6668-56-0 | C₆H₃ClFNO₄S | 239.61 | 4 |
| 2-Fluoro-4-nitrobenzenesulfonyl chloride | Not readily available | C₆H₃ClFNO₄S | 239.61 | 1 |
| 4-Fluoro-2-nitrobenzenesulfonyl chloride | Not readily available | C₆H₃ClFNO₄S | 239.61 | 1 |
| 2-Fluoro-6-nitrobenzenesulfonyl chloride | Not readily available | C₆H₃ClFNO₄S | 239.61 | 2 |
| 3-Fluoro-5-nitrobenzenesulfonyl chloride | 1193388-16-7 | C₆H₃ClFNO₄S | 239.61 | 5 |
Experimental Protocols
General Experimental Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol describes a general procedure for the reaction of a fluoronitrobenzenesulfonyl chloride isomer with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
Fluoronitrobenzenesulfonyl chloride isomer (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the fluoronitrobenzenesulfonyl chloride isomer (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-aryl sulfonamide.
Experimental Protocol for Kinetic Analysis of Sulfonamide Formation
This protocol outlines a method to determine the reaction kinetics of a fluoronitrobenzenesulfonyl chloride isomer with an amine, allowing for a quantitative comparison of reactivity.
Materials:
-
Fluoronitrobenzenesulfonyl chloride isomer
-
Amine (in large excess to ensure pseudo-first-order conditions)
-
Anhydrous solvent (e.g., Acetonitrile)
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Thermostatted cell holder
Procedure:
-
Prepare stock solutions of the fluoronitrobenzenesulfonyl chloride isomer and the amine of known concentrations in the chosen anhydrous solvent.
-
Equilibrate the spectrophotometer or HPLC and the reaction solutions to the desired temperature (e.g., 25 °C) using a thermostatted cell holder or column oven.
-
To initiate the reaction, rapidly mix a small volume of the sulfonyl chloride stock solution with a large excess of the amine solution directly in the cuvette or in a reaction vial from which aliquots will be taken for HPLC analysis. The final concentration of the amine should be at least 10 times that of the sulfonyl chloride.
-
Immediately begin monitoring the reaction by one of the following methods:
-
UV-Vis Spectrophotometry: Monitor the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance. Record the absorbance at regular time intervals.
-
HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent or adding a quenching agent). Inject the quenched sample into the HPLC and determine the concentration of the reactant or product by integrating the corresponding peak area.
-
-
Continue data collection until the reaction is at least 80-90% complete.
-
Plot the natural logarithm of the concentration of the sulfonyl chloride (ln[Sulfonyl Chloride]) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of the line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine (k = k' / [Amine]).
-
Repeat this procedure for each isomer under identical conditions to obtain a quantitative comparison of their reactivities.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on the reactivity of benzenesulfonyl chlorides.
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Signaling Pathway for Nucleophilic Attack
Caption: Mechanism of nucleophilic substitution on a sulfonyl chloride.
References
Quantitative analysis of protein modification with 3-Fluoro-4-nitrobenzenesulfonyl chloride.
In the field of quantitative proteomics, the precise measurement of protein abundance is paramount for understanding complex biological processes and for the development of novel therapeutics. Chemical labeling with amine-reactive reagents is a widely adopted strategy to covalently tag proteins and peptides for analysis by mass spectrometry (MS). This guide provides a comprehensive comparison of various amine-reactive labeling strategies, with a conceptual focus on sulfonyl chlorides, exemplified by 3-Fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl), and a detailed look at established alternatives.
Principles of Amine-Reactive Labeling for Quantitative Proteomics
Amine-reactive labeling reagents are electrophilic molecules that readily react with nucleophilic primary amino groups present on proteins and peptides. The primary targets for these reagents are the N-terminal α-amino group of each polypeptide chain and the ε-amino group of lysine residues. By incorporating a tag, which can be an isobaric mass tag, a fluorescent dye, or a biotin affinity handle, researchers can differentiate and quantify proteins from different samples in a single mass spectrometry experiment.
The general workflow for amine-reactive labeling in a bottom-up proteomics experiment involves the following key steps: protein extraction and digestion into peptides, labeling of the peptides with the desired reagent, pooling of labeled samples, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Amine-Reactive Labeling Reagents
While a variety of amine-reactive functionalities exist, the most common in quantitative proteomics are N-hydroxysuccinimide (NHS) esters, which are employed in widely used commercial kits like Tandem Mass Tags™ (TMT™) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ®). Sulfonyl chlorides, such as this compound (FNBS-Cl), represent another class of amine-reactive reagents.
It is important to note that while FNBS-Cl is known to react with amines, there is a lack of published experimental data specifically detailing its performance and providing a direct comparison with established reagents in the context of quantitative mass spectrometry-based proteomics. Therefore, the following comparison is based on the known chemical principles of sulfonyl chlorides and extensive data available for established NHS ester-based reagents.
| Feature | Sulfonyl Chlorides (e.g., FNBS-Cl) | NHS Esters (e.g., TMT, iTRAQ) | Label-Free Quantification |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-Hydroxysuccinimide ester | Not applicable |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Not applicable |
| Bond Formed | Stable sulfonamide bond | Stable amide bond | Not applicable |
| Multiplexing Capacity | Dependent on isotopic labeling of the reagent | High (up to 18-plex with TMTpro™) | Limited by instrument time (sequential runs) |
| Quantification Accuracy | Theoretically high with isobaric design | High, but can be affected by ratio compression[1] | Moderate, can be influenced by run-to-run variation[2] |
| Precision | Expected to be high within a multiplexed experiment | High within a multiplexed experiment[2] | Lower due to separate analyses[2][3] |
| Proteome Coverage | Potentially high | Can be slightly lower than label-free due to sample complexity[4] | Generally the highest[4] |
| Cost | Reagent cost is generally low | Higher due to proprietary reagents and kits[5] | Lower reagent cost, higher instrument time cost |
| Data Analysis Complexity | High, requires specialized software for reporter ion analysis | High, requires specialized software for reporter ion analysis | High, requires sophisticated alignment and normalization algorithms |
| Established Protocols | Limited publicly available protocols for proteomics | Well-established and widely documented[6][7] | Numerous established workflows[8] |
Experimental Protocols
Below are detailed methodologies for a generic amine-reactive labeling workflow. Note: For a reagent like FNBS-Cl, specific parameters such as reagent concentration, reaction time, and quenching conditions would require empirical optimization due to the lack of established protocols.
Protein Digestion
-
Protein Extraction and Quantification: Extract proteins from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the protein sample with an appropriate buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.0) to reduce the concentration of denaturants. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
Peptide Labeling with Amine-Reactive Reagents (Generic Protocol)
-
Peptide Cleanup: Desalt the digested peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive labeling reagent (e.g., TMT, iTRAQ, or an optimized concentration of FNBS-Cl) in an anhydrous organic solvent such as acetonitrile or dimethylformamide (DMF).
-
Labeling Reaction:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 500 mM HEPES, pH 8.5).
-
Add the dissolved labeling reagent to the peptide solution. The optimal molar ratio of reagent to peptide needs to be determined empirically, but a 4:1 to 8:1 (w/w) ratio of TMT reagent to peptide is common.
-
Incubate the reaction for 1-2 hours at room temperature. The pH of the reaction is critical for efficient labeling of primary amines.[1][9]
-
-
Quenching: Stop the labeling reaction by adding a quenching solution, such as 5% hydroxylamine or 50 mM Tris, and incubating for 15 minutes at room temperature. This will react with any excess labeling reagent.
-
Sample Pooling and Cleanup: Combine the labeled peptide samples into a single tube. Desalt the pooled sample using a C18 SPE cartridge to remove excess labeling reagent and byproducts.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by high-resolution tandem mass spectrometry. For isobaric tags like TMT and iTRAQ, a fragmentation method such as Higher-energy Collisional Dissociation (HCD) is required to generate reporter ions for quantification.
Visualizations
Signaling Pathway: General Workflow for Quantitative Proteomics
Caption: General workflow for quantitative proteomics using chemical labeling.
Experimental Workflow: Amine-Reactive Labeling
References
- 1. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benjasanchez.com [benjasanchez.com]
- 3. Benchmarking accuracy and precision of intensity-based absolute quantification of protein abundances in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Comparative analysis of different label-free mass spectrometry based protein abundance estimates and their correlation with RNA-Seq gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-Fluoro-4-nitrobenzenesulfonyl Chloride vs. Sanger's Reagent for N-Terminal Peptide Analysis
For researchers, scientists, and drug development professionals engaged in peptide and protein analysis, the precise identification of N-terminal amino acids is a critical step. The choice of derivatizing agent for this purpose significantly impacts the efficiency, sensitivity, and reliability of the analytical workflow. This guide provides an in-depth, objective comparison of a modern derivatizing agent, 3-Fluoro-4-nitrobenzenesulfonyl chloride, with the classical Sanger's reagent (1-Fluoro-2,4-dinitrobenzene), supported by experimental data and detailed protocols.
Introduction to the Contenders
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene, FDNB) , pioneered by Frederick Sanger in his Nobel Prize-winning work on insulin sequencing, has been a cornerstone of protein chemistry for decades.[1][2] It reacts with the N-terminal α-amino group of a peptide, as well as the ε-amino group of lysine residues, via a nucleophilic aromatic substitution.[1][3] The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, allowing for the identification of the N-terminal amino acid after cleavage of the peptide bonds.[2][4]
This compound , a more recent entrant, is a sulfonyl chloride-containing reagent. The presence of the highly electrophilic sulfonyl chloride group suggests a high reactivity towards nucleophiles such as the primary amino groups of peptides.[5] The resulting sulfonamide linkage is known to be robust, offering potential advantages in stability and analysis.[5]
Performance Comparison: A Data-Driven Analysis
| Feature | This compound | Sanger's Reagent (FDNB) | References |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Fluoride (-F) on a dinitrophenyl ring | [2][5] |
| Reaction Type | Nucleophilic acyl substitution | Nucleophilic aromatic substitution | [3][5] |
| Reactivity | High (inferred from the nature of the sulfonyl chloride group) | High | [1][5] |
| Derivative Stability | High (Sulfonamide bond) | High (Dinitrophenyl-amine bond) | [2][5] |
| Side Reactions | Hydrolysis of the sulfonyl chloride group. | Reacts with other nucleophilic groups (e.g., ε-amino group of lysine, phenolic hydroxyl group of tyrosine, sulfhydryl group of cysteine). | [3][5] |
| Detection of Derivative | UV absorbance, Mass Spectrometry | Colorimetric (yellow), UV absorbance, Mass Spectrometry | [2][3] |
Experimental Protocols
N-Terminal Peptide Labeling with this compound (Predicted Protocol)
This protocol is based on the general reactivity of sulfonyl chlorides with amines and is provided as a representative method. Optimization may be required for specific peptides.
Materials:
-
Peptide sample
-
This compound
-
Acetonitrile (anhydrous)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC-grade water and acetonitrile for analysis
Procedure:
-
Dissolve the peptide sample in the aqueous buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL).
-
Add a 5-10 fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding an excess of the quenching solution.
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA).
-
Analyze the reaction products by reverse-phase HPLC or mass spectrometry.
N-Terminal Peptide Labeling with Sanger's Reagent (FDNB)
Materials:
-
Peptide sample
-
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene)
-
Ethanol
-
Aqueous sodium bicarbonate solution (e.g., 4% w/v)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
HPLC-grade water and acetonitrile for analysis
Procedure:
-
Dissolve the peptide sample in the aqueous sodium bicarbonate solution.[4]
-
Add a solution of Sanger's reagent in ethanol to the peptide solution.[4]
-
Incubate the mixture at room temperature for 2 hours with gentle stirring. A yellow precipitate of the DNP-peptide may form.[4]
-
Collect the precipitate by centrifugation and wash it with water, ethanol, and ether to remove unreacted Sanger's reagent.[4]
-
Hydrolyze the DNP-peptide by heating it in 6 M HCl at 100-110°C for 12-24 hours in a sealed tube.[1]
-
After hydrolysis, extract the DNP-amino acid into ether.[4]
-
Evaporate the ether and dissolve the residue in a suitable solvent for analysis by chromatography (e.g., HPLC or thin-layer chromatography) to identify the N-terminal amino acid.[4]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
References
Validating the Specificity of 3-Fluoro-4-nitrobenzenesulfonyl Chloride in Bioconjugation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. 3-Fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl) has emerged as a valuable reagent for targeting nucleophilic residues in proteins and peptides. This guide provides an objective comparison of FNBS-Cl's performance against alternative reagents, supported by experimental data, to validate its reaction specificity and guide its application in research and development.
This compound is an organic compound featuring a highly reactive sulfonyl chloride group attached to a benzene ring, which is further activated by the presence of electron-withdrawing fluorine and nitro groups.[1][2] This heightened electrophilicity makes the sulfonyl chloride group a prime target for nucleophilic attack by amino, hydroxyl, and thiol groups found in biomolecules, leading to the formation of stable sulfonamide, sulfonate ester, and thioester bonds, respectively.[1][3] The strategic placement of the nitro group, in particular, significantly enhances the reactivity of the sulfonyl chloride moiety.[1]
Comparative Analysis of Amine Derivatization Reagents
The primary application of FNBS-Cl in a biological context is the derivatization of primary and secondary amines, such as the N-terminus of a peptide or the side chain of lysine residues. To objectively assess its performance, a comparison with established amine-reactive reagents is essential. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent reagent for labeling amines and serves as a key comparator.
| Reagent | Target Groups | Key Advantages | Limitations |
| This compound (FNBS-Cl) | Primary & Secondary Amines, Alcohols, Thiols | High reactivity due to electron-withdrawing groups.[1] | Potential for cross-reactivity with other nucleophiles. |
| Dansyl Chloride | Primary & Secondary Amines | Fluorescent tag enables sensitive detection.[4] Well-established protocols for proteomics.[5] | Reagent itself is fluorescent, requiring removal of excess. Reaction can be slow. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating the specificity of any chemical probe. Below are representative protocols for the derivatization of peptides with FNBS-Cl and the well-established alternative, Dansyl Chloride.
Protocol 1: Peptide Derivatization with this compound (FNBS-Cl) for LC-MS Analysis
This protocol is a general guideline and may require optimization for specific peptides.
Materials:
-
Peptide sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Triethylamine (TEA) or other suitable organic base
-
This compound (FNBS-Cl) solution (10 mg/mL in ACN)
-
Formic acid (FA)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1 mg/mL.
-
Derivatization Reaction:
-
To 100 µL of the peptide solution, add 10 µL of triethylamine.
-
Add 20 µL of the FNBS-Cl solution.
-
Vortex the mixture gently and incubate at 40°C for 1 hour.
-
-
Quenching: Stop the reaction by adding 5 µL of 5% formic acid.
-
LC-MS Analysis: Dilute the sample with an appropriate mobile phase (e.g., 95% water, 5% ACN, 0.1% FA) and inject it into the LC-MS system.
Protocol 2: Peptide Derivatization with Dansyl Chloride
This protocol is adapted from established methods for N-terminal amino acid analysis.[6]
Materials:
-
Peptide sample
-
100 mM Sodium bicarbonate buffer (pH 9.5)
-
Dansyl chloride solution (5 mg/mL in acetonitrile)
-
10% (v/v) Aqueous formic acid
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 100 mM sodium bicarbonate buffer (pH 9.5) to a final concentration of 1 mg/mL.
-
Derivatization Reaction:
-
To 50 µL of the peptide solution, add 50 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 1 hour in the dark.
-
-
Quenching: Add 10 µL of 10% aqueous formic acid to quench the reaction.
-
Analysis: The sample is now ready for analysis by HPLC or LC-MS.
Visualizing the Workflow: Activity-Based Protein Profiling
The application of amine-reactive probes like FNBS-Cl is central to advanced proteomics techniques such as Activity-Based Protein Profiling (ABPP). ABPP utilizes reactive chemical probes to label active enzyme classes within a complex proteome. The following diagram illustrates a typical ABPP workflow employing an amine-reactive probe.
This workflow demonstrates how an amine-reactive probe can be used to covalently label target proteins in a complex biological sample. Subsequent enrichment and mass spectrometry analysis allow for the identification of these labeled proteins, providing insights into their activity and function.[7][8]
Logical Reaction Pathway
The specificity of FNBS-Cl is determined by the relative nucleophilicity of available functional groups within a biomolecule under specific reaction conditions (e.g., pH).
As illustrated, primary and secondary amines are the most favorable targets for FNBS-Cl under moderately basic conditions (pH > 8). While reactions with thiols and hydroxyl groups are possible, they generally require different pH optima and may occur at slower rates, providing a basis for achieving reaction specificity through careful control of experimental conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 3. This compound | 86156-93-6 | Benchchem [benchchem.com]
- 4. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Amine Protection in Peptide Synthesis: FNBS-Cl vs. 4-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The selection of an appropriate amine-protecting group is a critical decision that can significantly impact the success of a synthetic strategy. This guide provides a comprehensive comparison of two arylsulfonyl chlorides used for amine protection: 2-fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl) and the more traditional 4-nitrobenzenesulfonyl chloride (Ns-Cl).
Introduction to Sulfonyl-Based Amine Protecting Groups
Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamides. In peptide synthesis, the resulting nosyl (Ns) and related protecting groups offer unique advantages due to their stability to acidic conditions commonly used for the removal of other protecting groups like Boc and t-butyl ethers. This orthogonality is a key feature in complex multi-step syntheses.[1][2] The cleavage of these sulfonyl-based groups is typically achieved under mild basic conditions with thiol-containing reagents, allowing for selective deprotection without compromising the integrity of the peptide chain.[3]
Performance Comparison: FNBS-Cl vs. 4-Nitrobenzenesulfonyl Chloride
While 4-nitrobenzenesulfonyl chloride (Ns-Cl) has been a mainstay in organic synthesis for amine protection, the introduction of a fluorine atom in the ortho position in FNBS-Cl offers potential advantages in terms of reactivity and cleavage efficiency.
Reactivity and Introduction of the Protecting Group
Both FNBS-Cl and Ns-Cl react readily with the α-amino group of amino acids to form the corresponding sulfonamides. The reaction is typically carried out under basic conditions. The electron-withdrawing nature of the nitro group in both reagents enhances the electrophilicity of the sulfonyl group, facilitating the reaction.[3] The fluorine atom in FNBS-Cl is also strongly electron-withdrawing, which may lead to a slight increase in reactivity compared to Ns-Cl, potentially allowing for faster reaction times or the use of milder conditions.
Cleavage of the Protecting Group
The deprotection of both FNBS and nosyl groups is achieved through nucleophilic aromatic substitution, typically with a thiol and a base. The most common method involves the use of thiophenol and a base like potassium carbonate in DMF.[3][4] The reaction proceeds via a Meisenheimer complex.[4]
The presence of the fluorine atom in the FNBS group is anticipated to accelerate the rate of nucleophilic aromatic substitution, leading to faster and more efficient cleavage compared to the nosyl group under identical conditions. This can be particularly advantageous in solid-phase peptide synthesis (SPPS), where efficient and rapid deprotection steps are crucial for the overall success of the synthesis.
Orthogonality in Peptide Synthesis
A key requirement for any protecting group in peptide synthesis is its orthogonality, meaning it can be selectively removed without affecting other protecting groups on the peptide chain. Both FNBS and nosyl groups are stable to the acidic conditions used to remove Boc and many side-chain protecting groups (e.g., t-butyl, trityl), making them compatible with Fmoc-based solid-phase peptide synthesis strategies.[2][5] They are also stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal. This orthogonality allows for their use in complex synthetic schemes where multiple protecting groups are required.
Performance with Sterically Hindered Amines
The synthesis of peptides containing sterically hindered amino acids, such as N-methylated amino acids or α,α-disubstituted amino acids, presents a significant challenge. The bulky nature of these residues can impede coupling reactions. While specific comparative data for FNBS-Cl and Ns-Cl in this context is limited, the potentially higher reactivity of FNBS-Cl could offer an advantage in the protection of such hindered amines, potentially leading to higher yields.
Quantitative Data Summary
Due to a lack of direct comparative studies in the literature, a head-to-head quantitative comparison is challenging. The following tables summarize the general characteristics and typical reaction conditions based on available information for Ns-Cl and inferred properties for FNBS-Cl.
Table 1: Protecting Group Introduction
| Feature | 4-Nitrobenzenesulfonyl Chloride (Ns-Cl) | 2-Fluoro-4-nitrobenzenesulfonyl Chloride (FNBS-Cl) |
| Reagent | 4-nitrobenzenesulfonyl chloride | 2-fluoro-4-nitrobenzenesulfonyl chloride |
| Base | Pyridine, Triethylamine, NaHCO₃, etc. | Pyridine, Triethylamine, NaHCO₃, etc. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reaction Time | Typically 1-4 hours | Potentially shorter than Ns-Cl |
| Yield | Generally high | Expected to be high |
Table 2: Protecting Group Cleavage
| Feature | Nosyl (Ns) Group | FNBS Group |
| Reagent | Thiophenol, β-mercaptoethanol | Thiophenol, β-mercaptoethanol |
| Base | K₂CO₃, DBU, Cs₂CO₃ | K₂CO₃, DBU, Cs₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reaction Time | Typically 1-3 hours | Expected to be faster than Ns group cleavage |
| Yield | Generally high | Expected to be high |
Experimental Protocols
General Protocol for N-Protection of an Amino Acid with Ns-Cl
-
Dissolve the amino acid (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-nosyl amino acid.
General Protocol for Cleavage of the Nosyl Group
-
Dissolve the N-nosyl protected peptide in DMF.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the deprotected peptide by column chromatography.
Note: As specific literature protocols for FNBS-Cl in peptide synthesis are scarce, the above protocols for Ns-Cl can be adapted. It is anticipated that reaction times for both protection and deprotection steps may be shorter with FNBS-Cl.
Visualizing the Workflow and Chemical Logic
Experimental Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and deprotection using sulfonyl chlorides.
Logical Relationship in Orthogonal Peptide Synthesis Strategy
Caption: Orthogonal protection strategy in solid-phase peptide synthesis.
Conclusion
Both FNBS-Cl and 4-nitrobenzenesulfonyl chloride are valuable reagents for the protection of amines in peptide synthesis, offering stability to acidic conditions and allowing for orthogonal deprotection strategies. While 4-nitrobenzenesulfonyl chloride is a well-established reagent, the fluorine substituent in FNBS-Cl suggests the potential for enhanced reactivity and cleavage efficiency. Further experimental studies directly comparing the performance of these two reagents are warranted to fully elucidate the practical advantages of FNBS-Cl in the synthesis of complex peptides, particularly those containing sterically hindered amino acids. Researchers are encouraged to consider these factors when selecting a sulfonyl-based protecting group for their specific synthetic needs.
References
- 1. Synthesis of alanyl nucleobase amino acids and their incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Fluoro-4-nitrobenzenesulfonyl Chloride: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-4-nitrobenzenesulfonyl chloride, tailored for research, scientific, and drug development professionals.
Proper chemical waste management is a critical component of laboratory safety. The following procedures for this compound are designed to minimize risks and ensure compliance with safety regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₄S |
| CAS Number | 86156-93-6 |
| Appearance | Pale cream to pale yellow powder |
| Melting Point | 42.0 - 49.0 °C |
| Assay (Titration) | ≥97.5 to ≤102.5% |
| Assay (GC) | ≥97.5% |
Disposal Protocol: A Step-by-Step Approach
The recommended procedure for the disposal of this compound is to treat it as hazardous waste. It should be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or as regular solid waste.[1][2]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Wear appropriate PPE to prevent any personal contact with the chemical.[3] This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]
-
Eye/Face Protection: Tight-sealing safety goggles and a face shield.
-
Skin and Body Protection: A complete suit protecting against chemicals and a lab coat.
-
Step 2: Waste Collection and Storage
-
Container: Place the waste this compound in its original container if possible, or a suitable, clearly labeled, and tightly sealed container for disposal.[2][3][4]
-
Labeling: The container must be accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, locked-up corrosive materials storage area that is cool, dry, and well-ventilated.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.
Step 3: Spill and Contamination Management
-
Minor Spills: In the event of a small spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[3] Sweep up the absorbed material and place it into a suitable container for disposal, avoiding dust formation.[2][3]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[2]
Step 4: Arranging for Professional Disposal
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Regulations: Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Fluoro-4-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for 3-Fluoro-4-nitrobenzenesulfonyl chloride (CAS No. 86156-93-6). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of dust may cause respiratory irritation.[2] Rigorous adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Tight-sealing safety goggles and a face shield.[4] | Protects against splashes and dust, preventing severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. Full-body protective clothing may be necessary for large-scale operations. | Protects skin from accidental contact and spills.[1] |
| Respiratory | A NIOSH/MSHA approved respirator with a particulate filter is required when dusts are generated or if working outside a fume hood.[4][5] | Prevents inhalation of irritating and harmful dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
2.1. Preparation and Engineering Controls
-
Verify Emergency Equipment: Before handling, ensure that a safety shower and an eyewash station are readily accessible and in good working order.[4]
-
Work Area Setup: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, reaction vessels, etc.) and waste containers within the fume hood before introducing the chemical.
2.2. Chemical Handling
-
Don PPE: Put on all required PPE as specified in Table 1 before opening the chemical container.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Dispensing: Carefully weigh and dispense the required amount of the solid chemical. Avoid creating dust. If dust is generated, ensure respiratory protection is in use.[5][6]
-
Reaction Setup: Add the chemical to the reaction vessel slowly and in a controlled manner.
-
Container Sealing: Tightly close the container immediately after use and wipe it down with a damp cloth to remove any residual dust before storing.[6]
2.3. Storage
-
Designated Storage: Store this compound in a dry, cool, and well-ventilated area designated for corrosive materials.[2][6]
-
Container Integrity: Keep the container tightly closed to prevent moisture contact and contamination.[6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and bases.
2.4. First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash skin with soap and plenty of water for at least 15 minutes.[1][6] Seek immediate medical attention.[6] |
| Inhalation | Move the victim to fresh air.[1][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][6] Call a poison control center or doctor immediately.[1] |
Spill and Disposal Plan
3.1. Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing full PPE, sweep up the spilled solid material carefully to avoid generating dust.[6]
-
Collect: Place the spilled material into a suitable, labeled container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
3.2. Waste Disposal
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[6]
-
Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5][6] Do not empty into drains.[5][6]
Physical and Chemical Properties
Table 2: Properties of this compound
| Property | Value |
| Appearance | Pale yellow to light cream solid.[2] |
| Molecular Formula | C₆H₃ClFNO₄S.[2] |
| CAS Number | 86156-93-6.[2][6] |
| Melting Point | 44 to 48 °C.[2] |
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
